Desmethyl Levofloxacin-d8
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675991 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217716-71-6 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desmethyl Levofloxacin-d8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a deuterated analog of a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin (B1675101). This document details its chemical structure, and physicochemical properties, and provides insights into its role in analytical and metabolic studies.
Introduction
This compound is the deuterium-labeled form of N-desmethyl levofloxacin, an active metabolite of levofloxacin.[1] Levofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[2] Its use enhances the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies of levofloxacin.[4]
Chemical Structure and Properties
The chemical structure of this compound is characterized by the replacement of eight hydrogen atoms with deuterium (B1214612) on the piperazine (B1678402) ring of N-desmethyl levofloxacin. This isotopic substitution provides a distinct mass difference from the unlabeled metabolite, facilitating its use as an internal standard in mass spectrometry-based analyses.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical and General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | [2] |
| Molecular Weight | 355.39 g/mol | [2] |
| Synonyms | (S)-9-fluoro-3-methyl-10-(piperazin-d8-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid | N/A |
| Appearance | Solid | N/A |
| Primary Application | Internal standard for quantitative analysis of Levofloxacin and its metabolites | [2][4] |
| Parent Compound | Levofloxacin | [2] |
| Metabolic Relationship | Deuterated analog of N-desmethyl levofloxacin, a human metabolite of Levofloxacin | [1] |
Metabolism of Levofloxacin to Desmethyl Levofloxacin
Levofloxacin undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[1] The two primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide.[1] The formation of desmethyl-levofloxacin occurs via demethylation of the piperazine ring. While the specific enzymes responsible for this metabolic transformation have not been definitively identified, this pathway represents a minor route of elimination for levofloxacin.[1]
Metabolic Pathway Diagram
Caption: Metabolic conversion of Levofloxacin to N-Desmethyl Levofloxacin.
Experimental Protocols
General Synthesis of N-Desmethyl Levofloxacin
While the specific synthesis protocol for the deuterated analog is proprietary to commercial suppliers, the synthesis of the parent compound, N-desmethyl levofloxacin, provides a foundational understanding of the chemical process. The general method involves the nucleophilic substitution reaction of a difluorinated levofloxacin precursor with piperazine.[7]
Reaction Scheme:
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid + Piperazine → N-Desmethyl Levofloxacin
General Procedure:
-
A mixture of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid and piperazine is prepared in a suitable solvent (e.g., DMSO).[8]
-
The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified duration.[8]
-
Upon completion of the reaction (monitored by a suitable technique like TLC), the product is precipitated by the addition of water.
-
The resulting solid is filtered, washed, and can be further purified by crystallization.[7]
Note: The synthesis of this compound would likely involve the use of deuterated piperazine (piperazine-d8) in a similar reaction.
Bioanalytical Method for Levofloxacin and Desmethyl Levofloxacin using LC-MS/MS
The following protocol is adapted from a validated method for the simultaneous quantification of levofloxacin and desmethyl-levofloxacin in human serum, utilizing a deuterated internal standard.[9]
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Levofloxacin.
Instrumentation and Conditions:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[9]
-
Chromatographic Column: C18 analytical column (e.g., Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% ammonium (B1175870) acetate (B1210297) solution, pH 3.5 adjusted with methanoic acid) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: Typically 0.5 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levofloxacin | 362.1 | 318.1 |
| Desmethyl-levofloxacin | 348.2 | 298.1 |
Note: The specific m/z values for this compound would be higher due to the deuterium labeling and should be optimized accordingly.
Sample Preparation (Protein Precipitation):
-
To a volume of serum (e.g., 100 µL), add the internal standard solution (this compound).
-
Add a protein precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[9]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of levofloxacin. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. A thorough understanding of its properties and the analytical methodologies in which it is employed is crucial for the accurate assessment of levofloxacin's behavior in biological systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deswater.com [deswater.com]
- 4. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]
- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. syncsci.com [syncsci.com]
In-Depth Technical Guide: Synthesis and Characterization of Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Levofloxacin-d8 is the deuterium-labeled analog of Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its structural modification through the incorporation of eight deuterium (B1214612) atoms onto the piperazine (B1678402) ring makes it an invaluable tool in analytical and clinical research. The increased mass of the deuterated analog allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of Levofloxacin and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.
This compound is primarily utilized as an internal standard for the quantitative analysis of Levofloxacin and its metabolites in biological samples by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use improves the accuracy of these methods in therapeutic drug monitoring and pharmacokinetic studies.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the non-deuterated precursor, N-Desmethyl Levofloxacin, followed by the introduction of deuterium atoms. While specific, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on established methods for the synthesis of Levofloxacin derivatives and the deuteration of piperazine rings.
Synthesis of N-Desmethyl Levofloxacin
The initial step involves the synthesis of N-Desmethyl Levofloxacin. This is typically achieved through the reaction of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid with piperazine.
Experimental Protocol:
A mixture of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid and an excess of piperazine in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) is heated. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is filtered, washed, and dried to yield N-Desmethyl Levofloxacin.
Deuteration of the Piperazine Ring
The deuteration of the piperazine moiety is the critical step in the synthesis of this compound. A common method for introducing deuterium into such heterocyclic systems involves the reduction of a suitable precursor with a deuterated reducing agent.
Experimental Protocol:
-
Protection of the secondary amine: The secondary amine of the piperazine ring in N-Desmethyl Levofloxacin is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Formation of a reducible precursor: The protected N-Desmethyl Levofloxacin is then converted to a reducible precursor. This can be achieved by reacting it with an agent that introduces a functional group susceptible to reduction, such as an amide or imide.
-
Reduction with a deuterated reducing agent: The precursor is then reduced with a powerful deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). This step replaces the hydrogen atoms on the piperazine ring with deuterium atoms.
-
Deprotection: Finally, the protecting group is removed under appropriate conditions to yield this compound. The product is then purified using techniques like column chromatography or recrystallization.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Analysis by HPLC
HPLC is used to determine the chemical purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Experimental Protocol:
A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The chromatogram is recorded, and the purity is calculated based on the area of the main peak relative to the total area of all peaks. The retention time of the deuterated compound is expected to be very similar to that of the non-deuterated Desmethyl Levofloxacin.
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm |
Identity and Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
Experimental Protocol:
A sample of the compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound. The isotopic distribution of this peak will indicate the level of deuterium enrichment.
| Parameter | Value |
| Molecular Formula | C17H10D8FN3O4 |
| Molecular Weight | 355.39 g/mol (non-deuterated: 347.34 g/mol ) |
| Ionization Mode | ESI Positive |
| Observed m/z | [M+H]+ corresponding to the deuterated mass |
| Isotopic Enrichment | >98% |
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the positions of the deuterium atoms. 1H NMR and 13C NMR spectra are acquired.
Experimental Protocol:
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and placed in an NMR spectrometer. In the 1H NMR spectrum of the fully deuterated piperazine ring analog, the signals corresponding to the protons on the piperazine ring will be absent. The remaining signals corresponding to the core Levofloxacin structure will be present.
| Nucleus | Expected Chemical Shift (ppm) |
| 1H NMR | Absence of signals in the 2.5-3.5 ppm region (piperazine protons). Presence of signals for the quinolone core. |
| 13C NMR | Signals corresponding to the carbon atoms of the quinolone core and the piperazine ring will be observed. |
Visualization of Experimental Workflow
The primary application of this compound is as an internal standard in pharmacokinetic studies. The following diagram illustrates a typical workflow for a bioanalytical method using this deuterated standard.
Caption: Bioanalytical workflow using this compound.
Conclusion
This compound is a critical analytical tool for the accurate quantification of Levofloxacin and its metabolites. This guide has outlined the probable synthetic pathway and the essential characterization techniques required to ensure its quality and suitability for use in regulated bioanalytical studies. The detailed protocols and data presentation serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
The Core Mechanism and Application of Desmethyl Levofloxacin-d8 as an Internal Standard in Bioanalytical Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise and accurate quantification of drug metabolites is paramount. Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is a key analyte in understanding the drug's disposition in the body. The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability in liquid chromatography-mass spectrometry (LC-MS) based quantification. This technical guide elucidates the mechanism of action of Desmethyl Levofloxacin-d8 as an internal standard for the accurate determination of Desmethyl Levofloxacin in biological matrices.
This compound is a deuterated analog of Desmethyl Levofloxacin, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and chromatographic separation. This guide will delve into the theoretical underpinnings of its function, provide detailed experimental protocols, and present quantitative data to support its application.
The Core Mechanism of Action
The utility of this compound as an internal standard is rooted in its ability to mimic the behavior of the non-labeled analyte, Desmethyl Levofloxacin, throughout the entire analytical process. This co-behavior allows for the correction of systematic and random errors that can occur at various stages, from sample extraction to detection.
Key Principles:
-
Co-elution in Liquid Chromatography: Due to their identical chemical structures and polarities, Desmethyl Levofloxacin and this compound exhibit nearly identical retention times in reverse-phase liquid chromatography. This ensures that both compounds experience the same matrix effects at the point of elution into the mass spectrometer's ion source.
-
Compensation for Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As the deuterated standard co-elutes with the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized, leading to a more accurate quantification.
-
Correction for Sample Preparation Variability: Losses of the analyte can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since this compound is added to the sample at the beginning of the workflow, it experiences the same degree of loss as the native analyte. The response ratio remains constant, thus correcting for these variations.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of the analytical method.[1] This is crucial for regulatory submissions and for making informed decisions in drug development.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Desmethyl Levofloxacin and its deuterated internal standard, this compound. These values are essential for setting up an LC-MS/MS method for their simultaneous analysis.
| Parameter | Desmethyl Levofloxacin | This compound | Reference |
| Molecular Formula | C₁₇H₁₈FN₃O₄ | C₁₇H₁₀D₈FN₃O₄ | [2] |
| Molecular Weight | 347.34 g/mol | 355.40 g/mol (approx.) | [2] |
| Precursor Ion ([M+H]⁺) | m/z 348.1 | m/z 356.2 | [3] |
| Product Ion | m/z 304.1 | m/z 318.2 | [3] |
| Typical Retention Time | ~1.6 min | ~1.6 min | [3] |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Desmethyl Levofloxacin in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Levofloxacin and its metabolites.[3][4]
Materials and Reagents
-
Desmethyl Levofloxacin analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of methanol containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Linear gradient to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desmethyl Levofloxacin: m/z 348.1 → 304.1
-
This compound: m/z 356.2 → 318.2
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.
Visualizations
Logical Workflow for Internal Standard Application
Caption: Logical workflow demonstrating the application of this compound as an internal standard.
Signaling Pathway of Error Correction
Caption: Diagram illustrating how the internal standard corrects for errors in the analytical process.
Conclusion
This compound serves as an indispensable tool in the bioanalytical quantification of Desmethyl Levofloxacin. Its mechanism of action, centered on the principle of isotopic dilution, provides a robust means of correcting for inevitable variations in sample preparation and analysis. By closely mimicking the behavior of the analyte, it ensures a high degree of accuracy and precision, which is fundamental to reliable pharmacokinetic and metabolic profiling. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the development and validation of sensitive and reliable bioanalytical methods for Desmethyl Levofloxacin. The adoption of such methodologies is crucial for advancing our understanding of drug metabolism and for ensuring the safety and efficacy of pharmaceutical compounds.
References
Physical and chemical properties of Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Desmethyl Levofloxacin-d8, a critical analytical standard in pharmaceutical research. This document details its properties, relevant experimental protocols for its use, and visual representations of its metabolic context and analytical application.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), which is a metabolite of the fluoroquinolone antibiotic, Levofloxacin.[1][2][3][4] The incorporation of eight deuterium (B1214612) atoms provides a stable, heavier isotope version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as GC-MS or LC-MS.[1] Its primary application is in pharmacokinetic studies to accurately quantify Levofloxacin and its metabolites in biological matrices.[5]
Data Summary Table
The following table summarizes the key quantitative physical and chemical properties of this compound and its common salt form.
| Property | Value (this compound) | Value (this compound Hydrochloride) |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | C₁₇H₁₁D₈ClFN₃O₄[1][6] |
| Molecular Weight | 367.41 g/mol [5][7][8] | 391.85 g/mol [6][9] |
| CAS Number | 1217976-18-5[2] | 1217677-38-7[1] |
| Appearance | Light-yellowish-white to yellow-white crystal or crystalline powder | Not specified, likely similar to parent compound |
| Storage Temperature | -20°C[10] | Room temperature in continental US; may vary elsewhere[1] |
| Purity | >95% (HPLC)[10] | Not specified |
| Solubility | Refer to Certificate of Analysis | Not specified |
Note: Some sources may list slightly different molecular formulas or weights; the most commonly cited values are presented here. For instance, a molecular formula of C₁₈H₁₀FN₃O₄D₈ has also been reported.[5][7][8]
Metabolic Pathway of Levofloxacin
Desmethyl Levofloxacin is one of the two primary metabolites of Levofloxacin found in humans, the other being Levofloxacin-N-oxide.[11] These metabolites have no significant pharmacological activity.[11] The transformation from Levofloxacin to Desmethyl Levofloxacin occurs via demethylation.[11] Less than 5% of an administered oral dose of Levofloxacin is recovered in the urine as these metabolites, with the vast majority (approximately 87%) being excreted unchanged.[11]
Caption: Metabolic fate of Levofloxacin in humans.
Experimental Protocols
This compound is principally used as an internal standard (IS) for the bioanalytical quantification of Levofloxacin and its unlabeled metabolite, Desmethyl Levofloxacin. The detailed methodology below outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.
Objective: To quantify the concentration of Levofloxacin and Desmethyl Levofloxacin in human plasma.
Materials:
-
Human plasma samples
-
Levofloxacin analytical standard
-
Desmethyl Levofloxacin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Protein precipitation plates or microcentrifuge tubes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Levofloxacin, Desmethyl Levofloxacin, and this compound (IS) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Levofloxacin and Desmethyl Levofloxacin.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Levofloxacin, Desmethyl Levofloxacin, and this compound. These transitions must be optimized for the specific instrument used.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the general workflow for this analytical protocol.
Caption: Bioanalytical workflow for sample quantification.
Synthesis and Application
The synthesis of N-Desmethyl Levofloxacin can be achieved by reacting 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][12]benzoxazine-6-carboxylic acid with piperazine.[13] The deuterated analogue, this compound, is prepared using deuterated reagents in a similar synthetic scheme.
As a stable isotope-labeled compound, its utility lies in improving the accuracy of mass spectrometry and liquid chromatography for precise quantification.[5] It serves as an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Levofloxacin.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]
- 8. theclinivex.com [theclinivex.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. N-Nitroso this compound | C17H17FN4O5 | CID 175665479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Certificate of Analysis for Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential data and methodologies related to the Certificate of Analysis (CoA) for Desmethyl Levofloxacin-d8. This deuterated analog of a levofloxacin (B1675101) metabolite is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy in bioanalytical assays. This document outlines the typical specifications, experimental protocols for identity and purity assessment, and relevant biological pathways.
Certificate of Analysis: Representative Data
A Certificate of Analysis for a high-purity reference standard like this compound provides assurance of its identity, purity, and quality. Below are tables summarizing the quantitative data typically presented.
Identification and Physicochemical Properties
This section provides fundamental details about the compound.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-2,3-dihydro-7H-[1]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
| CAS Number | 1217976-18-5 |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ |
| Molecular Weight | 355.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and Methanol |
Purity and Quality Assessment
This section details the analytical results that confirm the purity of the compound.
| Analytical Test | Method | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98.0% |
| Identity (by Mass Spec) | Electrospray Ionization Mass Spectrometry (ESI-MS) | Conforms to structure ([M+H]⁺ ≈ 356.2 m/z) |
| Identity (by ¹H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤1.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify this compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 2.5-3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: UV detection at approximately 294 nm.
-
Injection Volume: 10-20 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase or a suitable solvent. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The peak area of this compound is compared to the total peak area of all components to determine its purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is used to confirm the molecular weight and the extent of deuterium labeling.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Procedure: A dilute solution of the compound is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion. For this compound, the protonated molecule ([M+H]⁺) is observed. The isotopic distribution is analyzed to confirm the incorporation of eight deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with this compound. The absence of signals in the regions where the deuterated protons would appear confirms successful labeling.
Visualizations
Diagrams are provided to illustrate key processes related to this compound.
Caption: Metabolic pathway of Levofloxacin.
Caption: Bioanalytical workflow for drug quantification.
References
A Technical Guide to the Isotopic Purity of Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity of Desmethyl Levofloxacin-d8, a deuterated analog of a levofloxacin (B1675101) metabolite. While this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, the integrity of its isotopic labeling is paramount for accurate quantification.[1] This document outlines the significance of isotopic purity, details the primary analytical techniques for its assessment, and presents standardized experimental protocols. Furthermore, it includes illustrative data and visualizations to guide researchers in this critical aspect of drug development and analysis. Please note that specific quantitative data for commercially available this compound is not publicly available; therefore, the data presented herein is illustrative of typical specifications for such a compound.
Introduction: The Critical Role of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. Their use as internal standards in mass spectrometry-based bioanalysis allows for precise quantification of the target analyte by correcting for variability in sample preparation and instrument response. However, the accuracy of these studies is fundamentally dependent on the isotopic purity of the deuterated standard.
Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the original isotope (protium or ¹H) at specific molecular positions. In practice, the synthesis of deuterated compounds rarely achieves 100% isotopic enrichment, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a d8-labeled compound, this means the presence of d7, d6, and other lower-deuterated species, as well as the unlabeled (d0) compound. The presence of these isotopic impurities can interfere with the accurate measurement of the analyte, leading to erroneous pharmacokinetic calculations. Therefore, rigorous characterization of the isotopic purity of deuterated standards is a critical quality attribute.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is typically determined by measuring the relative abundance of each isotopologue. This data is crucial for ensuring the reliability of the standard in quantitative bioanalysis.
Table 1: Illustrative Isotopic Distribution of this compound
| Isotopologue | Number of Deuterium (B1214612) Atoms | Relative Abundance (%) |
| d8 | 8 | > 98% |
| d7 | 7 | < 2% |
| d6 | 6 | < 0.5% |
| d5 | 5 | < 0.1% |
| d4 | 4 | < 0.05% |
| d3 | 3 | < 0.01% |
| d2 | 2 | < 0.01% |
| d1 | 1 | < 0.01% |
| d0 | 0 | < 0.01% |
Table 2: Typical Specification for this compound Isotopic Purity
| Parameter | Specification |
| Chemical Purity | > 99.0% |
| Isotopic Enrichment (at each labeled position) | > 99.5 atom % D |
| Deuterated Purity (d8) | > 98% |
| Unlabeled (d0) | < 0.01% |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[2][3] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve and quantify the different isotopologues.
Experimental Protocol: LC-HRMS for Isotopic Purity of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000.
-
Data Analysis: Extract the ion chromatograms for each expected isotopologue (d0 to d8). Integrate the peak areas and calculate the relative abundance of each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atoms and can be used to confirm the positions of deuterium labeling and to quantify the degree of deuteration.[4] While ¹H NMR can be used to detect the absence of protons at the labeled positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.
Experimental Protocol: NMR for Isotopic Purity and Positional Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add an internal standard with a known concentration if quantitative NMR (qNMR) is to be performed.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard proton spectrum.
-
Analysis: Integrate the signals corresponding to the protons at the labeled positions. The significantly reduced or absent signals compared to the unlabeled compound confirm successful deuteration.
-
-
²H NMR Spectroscopy:
-
Spectrometer: Equipped with a deuterium probe.
-
Experiment: Standard deuterium spectrum.
-
Analysis: Observe the signals corresponding to the deuterium atoms at the labeled positions. The chemical shifts will be similar to the corresponding proton signals in the ¹H NMR spectrum.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound like this compound.
Mechanism of Action of the Parent Drug, Levofloxacin
Desmethyl Levofloxacin is a metabolite of Levofloxacin. The antibacterial action of Levofloxacin is achieved by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.[8][9]
Conclusion
The determination of isotopic purity is a non-negotiable aspect of quality control for deuterated internal standards like this compound. A thorough understanding and application of analytical techniques such as mass spectrometry and NMR spectroscopy are essential for ensuring the accuracy and reliability of bioanalytical data. This guide provides a framework for researchers and drug development professionals to approach the isotopic purity assessment of this compound, thereby contributing to the robustness of preclinical and clinical studies.
References
- 1. veeprho.com [veeprho.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Guide: Desmethyl Levofloxacin-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desmethyl Levofloxacin-d8, a critical internal standard for the accurate quantification of its parent drug, Levofloxacin, in complex biological matrices. This guide outlines suppliers, available product specifications, and a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction
This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, a metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its primary application is as an internal standard in analytical and pharmacokinetic studies. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte by mass spectrometry, without significantly altering its chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, correcting for variations in extraction efficiency and instrument response.
Suppliers and Product Specifications
A comprehensive search has identified several commercial suppliers of this compound, primarily in its hydrochloride salt form. While pricing is often available upon request, the following table summarizes the key quantitative data available from various suppliers to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities |
| MedChemExpress | This compound hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | >95% | 1 mg, 10 mg |
| Pharmaffiliates | This compound Hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | Not specified | Enquire |
| Clearsynth | This compound Hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | Not specified | Enquire |
| Veeprho | N-Desmethyl Levofloxacin-D8 | Not specified | Not specified | Not specified | Not specified | Enquire |
| MyBioSource | Desmethyl Levofloxacin D8 Hydrochloride Biochemical | Not specified | Not specified | Not specified | Not specified | 1 mg, 5x1 mg |
| US Biological | Desmethyl Levofloxacin-[d8] hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | >95% | 1mg |
Note: Pricing information is subject to change and typically requires a direct inquiry with the supplier. Purity and available quantities may also vary.
Experimental Protocols
While specific experimental protocols are often developed and validated in-house by individual laboratories, the following section provides a detailed, generalized methodology for the use of this compound as an internal standard for the quantification of Levofloxacin in a biological matrix (e.g., plasma) by LC-MS.
Objective:
To determine the concentration of Levofloxacin in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials and Reagents:
-
Levofloxacin analytical standard
-
This compound (internal standard)
-
Control (blank) plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Levofloxacin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Working Solutions:
-
Calibration Standards: Serially dilute the Levofloxacin stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levofloxacin: Monitor a specific precursor-to-product ion transition (e.g., m/z 362.2 -> 318.2).
-
This compound: Monitor the corresponding shifted transition (e.g., m/z 356.2 -> 312.2). The exact m/z will depend on the deuteration pattern.
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Levofloxacin and this compound.
-
Calculate the peak area ratio (Levofloxacin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Levofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical bioanalytical experiment utilizing this compound as an internal standard.
Caption: Bioanalytical workflow for Levofloxacin quantification.
The Minor Metabolic Fate of Levofloxacin: A Technical Guide to Desmethyl-Levofloxacin Formation in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is a widely prescribed antimicrobial agent valued for its broad spectrum of activity and favorable pharmacokinetic profile. A key characteristic of levofloxacin in humans is its limited metabolism, with the majority of the drug excreted unchanged in the urine.[1][2][3] This extensive renal clearance minimizes the potential for metabolic drug-drug interactions and contributes to its predictable clinical efficacy. However, a small fraction of a levofloxacin dose does undergo metabolism, primarily through N-demethylation to form desmethyl-levofloxacin, and to a lesser extent, N-oxidation to form levofloxacin-N-oxide.[3] These metabolites are considered pharmacologically inactive.[2][3] This technical guide provides an in-depth overview of the metabolism of levofloxacin to desmethyl-levofloxacin in humans, summarizing the available quantitative data, detailing experimental protocols for its analysis, and illustrating the metabolic pathway.
Quantitative Data on Levofloxacin Metabolism
The metabolism of levofloxacin to desmethyl-levofloxacin is a minor pathway for its elimination in humans. Quantitative data from various studies consistently demonstrate that only a small percentage of the administered levofloxacin dose is converted to its metabolites.
Table 1: Urinary Excretion of Levofloxacin and its Metabolites in Humans
| Analyte | Percentage of Administered Dose Excreted in Urine | Study Population | Reference |
| Unchanged Levofloxacin | ~87% within 48 hours | Healthy Volunteers | [3] |
| Unchanged Levofloxacin | 81.2% (median cumulative) | Healthy Volunteers | [4] |
| Unchanged Levofloxacin | 88% ± 5% (24-hour cumulative) | Healthy Chinese Volunteers | [5] |
| Desmethyl-levofloxacin & Levofloxacin-N-oxide | < 5% (combined) | Healthy Volunteers | [3] |
Table 2: Pharmacokinetic Parameters of Levofloxacin in Healthy Adults (500 mg Oral Dose)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 5.2 ± 1.0 µg/mL | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [3] |
| Elimination Half-life (t½) | 6-8 hours | [1][2][3] |
| Plasma Protein Binding | 24-38% | [1] |
| Apparent Total Body Clearance | 8.64-13.56 L/h | [3] |
| Renal Clearance | 5.76-8.52 L/h | [3] |
Metabolic Pathway
The primary metabolic transformation of levofloxacin is the removal of a methyl group from the piperazine (B1678402) ring, resulting in the formation of desmethyl-levofloxacin. A secondary metabolic pathway involves the oxidation of the nitrogen atom on the piperazine ring to form levofloxacin-N-oxide. The specific enzymes responsible for the demethylation and oxidation of levofloxacin in humans have not yet been definitively identified.[3] While studies on other fluoroquinolones suggest potential involvement of cytochrome P450 (CYP) enzymes, specific data for levofloxacin remains limited. One in-vitro study has shown that levofloxacin weakly inhibits CYP2C9, but its role as a substrate for specific CYP isozymes in the context of desmethyl-levofloxacin formation is not established.
Experimental Protocols
The quantification of levofloxacin and its metabolite, desmethyl-levofloxacin, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol: Quantification of Levofloxacin and Desmethyl-Levofloxacin in Human Serum by LC-MS/MS
This protocol is based on methodologies described in the literature for the analysis of levofloxacin and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a deuterated analog of levofloxacin or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levofloxacin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 362.2 -> 318.2)
-
Desmethyl-Levofloxacin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 348.2 -> 304.2)
-
Internal Standard: Specific precursor-product ion transition for the chosen internal standard.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of levofloxacin and desmethyl-levofloxacin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The metabolism of levofloxacin to desmethyl-levofloxacin in humans is a well-characterized but minor elimination pathway. The vast majority of an administered dose is excreted unchanged in the urine, a testament to the drug's metabolic stability. While the precise enzymatic machinery responsible for this N-demethylation remains to be fully elucidated, robust analytical methods are available for the accurate quantification of both the parent drug and its metabolite in biological fluids. For drug development professionals, the limited metabolism of levofloxacin is a significant advantage, reducing the likelihood of metabolic drug-drug interactions and contributing to its predictable pharmacokinetic profile. Further research could focus on identifying the specific enzymes involved in levofloxacin metabolism, which may provide a more complete understanding of its disposition in special patient populations.
References
- 1. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Concentrations in plasma, urinary excretion and bactericidal activity of levofloxacin (500 mg) versus ciprofloxacin (500 mg) in healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
Desmethyl Levofloxacin: A Metabolite with Contested Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl levofloxacin (B1675101) is a primary metabolite of the widely prescribed fluoroquinolone antibiotic, levofloxacin. Despite being a known biotransformation product, its pharmacological activity remains a subject of conflicting reports in scientific literature. While numerous sources describe it as having little to no significant antibacterial effect, specific in vitro studies present evidence of its activity against a range of bacterial pathogens. This technical guide synthesizes the currently available data on the pharmacological profile of desmethyl levofloxacin, presenting quantitative data from disparate sources in a structured format for comparative analysis. Detailed experimental methodologies for key assays are provided to offer context to the presented data. Furthermore, this document explores the limited information on other potential biological activities and outlines the prevailing understanding of its role as a metabolite. Signaling pathways and experimental workflows are visualized to enhance comprehension of the underlying scientific processes.
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] In humans, levofloxacin undergoes limited metabolism, with less than 5% of the administered dose being recovered in the urine as its desmethyl and N-oxide metabolites.[1][3] Consequently, desmethyl levofloxacin has often been characterized as possessing little relevant pharmacological activity.[1][3]
However, emerging in vitro data challenges this long-held assertion, suggesting that desmethyl levofloxacin exhibits antibacterial activity against various bacterial strains. This guide aims to provide a comprehensive overview of the existing, albeit conflicting, evidence regarding the pharmacological activity of desmethyl levofloxacin to inform future research and drug development efforts.
Antibacterial Activity
The antibacterial activity of desmethyl levofloxacin is the most studied, yet most contested, aspect of its pharmacological profile.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for N-desmethyl levofloxacin against a panel of Gram-positive and Gram-negative bacteria. It is crucial to note the discrepancies in the reported values from different sources.
Table 1: In Vitro Antibacterial Activity of N-Desmethyl Levofloxacin (Source 1)
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 4 |
| Staphylococcus epidermidis | Gram-positive | 1 |
| Bacillus subtilis | Gram-positive | 1 |
| Escherichia coli | Gram-negative | 0.012 |
| Pseudomonas aeruginosa | Gram-negative | >4 |
| Klebsiella pneumoniae | Gram-negative | 0.25 |
Data sourced from Cayman Chemical product information.[4]
Table 2: In Vitro Antibacterial Activity of N-Desmethyl Levofloxacin and Levofloxacin (Source 2)
| Bacterial Strain | Type | N-desmethyl levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538 | Gram-positive | 1 | 0.25 |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1 | 0.25 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.5 | 0.25 |
| Escherichia coli ATCC 8739 | Gram-negative | 4 | 0.09 |
| Pseudomonas aeruginosa ATCC 9027 | Gram-negative | >100 | 0.78 |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 4 | 0.19 |
Data sourced from a study on the synthesis and antibacterial activity of novel levofloxacin derivatives.[5]
Interpretation of Antibacterial Data
The data presented reveals a significant contradiction. While one source indicates notable activity of N-desmethyl levofloxacin, particularly against E. coli, another suggests considerably weaker activity compared to the parent drug, levofloxacin. For instance, the MIC against E. coli is reported as 0.012 µg/mL in one dataset and 4 µg/mL in another.[4][5] Both sources, however, indicate that its activity against Gram-positive bacteria is generally lower than that of levofloxacin. The data also consistently shows poor activity against Pseudomonas aeruginosa.[4][5] This discrepancy highlights the need for further standardized testing to definitively characterize the antibacterial spectrum and potency of this metabolite.
Anticancer Activity
There is a significant lack of research into the potential anticancer properties of desmethyl levofloxacin. While some studies have explored the cytotoxic effects of levofloxacin and its derivatives against various cancer cell lines, no specific data on the IC50 (half-maximal inhibitory concentration) or the mechanism of action for desmethyl levofloxacin has been published.[6][7][8] Research into the anticancer potential of fluoroquinolones often focuses on modifications to the core structure to enhance cytotoxicity, but these studies have not specifically evaluated the desmethyl metabolite.[6][8]
Other Pharmacological Activities
Currently, there is no available information in the public domain regarding other potential pharmacological activities of desmethyl levofloxacin, such as anti-inflammatory, antiviral, or antifungal effects.
Mechanism of Action
Given the structural similarity to levofloxacin, it is plausible that any antibacterial activity exerted by desmethyl levofloxacin would involve the same mechanism of action: inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] However, without specific experimental evidence, this remains a postulation. The reduced potency observed in some studies could be attributed to altered binding affinity to these target enzymes due to the demethylation at the piperazinyl ring.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the context of evaluating the pharmacological activity of compounds like desmethyl levofloxacin.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of desmethyl levofloxacin is prepared in a suitable solvent (e.g., water or DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate bacterial growth medium).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., desmethyl levofloxacin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways
Due to the limited research on the specific pharmacological effects of desmethyl levofloxacin, no signaling pathways have been elucidated for this metabolite. For its parent compound, levofloxacin, the primary mechanism of antibacterial action does not involve complex signaling pathways but rather direct enzyme inhibition.
Conclusion
The pharmacological activity of desmethyl levofloxacin remains an area of ambiguity. While traditionally considered inactive, some scientific evidence suggests it possesses antibacterial properties, albeit with conflicting reports on its potency. The lack of data on its potential anticancer or other biological activities presents a significant knowledge gap. This guide has consolidated the available quantitative data and provided standardized experimental protocols to encourage and facilitate further research. Definitive studies are required to resolve the existing discrepancies and to fully characterize the pharmacological profile of this levofloxacin metabolite. Such research would not only enhance our understanding of levofloxacin's metabolism and disposition but could also unveil previously unrecognized therapeutic potential or toxicological considerations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Throughput Quantification of Levofloxacin in Human Plasma by LC-MS/MS using Desmethyl Levofloxacin-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levofloxacin in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, to ensure accuracy and precision. This high-throughput assay is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring its concentration in plasma is crucial for optimizing dosage regimens to maximize efficacy while minimizing potential toxicity. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Levofloxacin in human plasma, employing this compound as an internal standard (IS) for accurate quantification.
Experimental
Materials and Reagents
-
Levofloxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Levofloxacin | 362.2 | 318.2 | 100 | 20 |
| This compound (IS) | 356.2 | 314.2 | 100 | 20 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Levofloxacin | 10 - 5000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | <15 | <15 | 85-115 |
| Low | 30 | <15 | <15 | 85-115 |
| Mid | 300 | <15 | <15 | 85-115 |
| High | 4000 | <15 | <15 | 85-115 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Levofloxacin | >85% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Levofloxacin quantification.
Signaling Pathway Diagram
Caption: MRM fragmentation of Levofloxacin and its internal standard.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Levofloxacin in human plasma. The simple sample preparation and short chromatographic run time make it ideal for routine therapeutic drug monitoring and pharmacokinetic studies in a research setting.
Application Note: Quantitative Analysis of Levofloxacin in Human Plasma by LC-MS/MS Using Desmethyl Levofloxacin-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Therapeutic drug monitoring of levofloxacin is crucial to ensure efficacy and minimize toxicity. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of levofloxacin in human plasma. Desmethyl Levofloxacin-d8, a stable isotope-labeled analog of a levofloxacin metabolite, is used as the internal standard (IS) to ensure accuracy and precision.[1][2] The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Quantitative Data Summary
The following tables summarize the quantitative performance of the method, with data compiled from various validated LC-MS/MS assays for levofloxacin in human plasma.
Table 1: Calibration Curve
| Parameter | Value |
| Concentration Range | 0.01 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.01 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.03 | < 10% | ± 10% | < 10% | ± 10% |
| Medium QC | 0.5 | < 8% | ± 8% | < 8% | ± 8% |
| High QC | 4.0 | < 8% | ± 8% | < 8% | ± 8% |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (µg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Levofloxacin | Low (0.03) | 92.5 | 98.2 |
| High (4.0) | 94.1 | 97.5 | |
| This compound | - | 93.2 | 97.8 |
Experimental Protocols
1. Materials and Reagents
-
Levofloxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥ 98%)
-
Human plasma (with K2EDTA as anticoagulant)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of levofloxacin and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions of levofloxacin by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the appropriate levofloxacin working standard solution.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of methanol to each tube to precipitate plasma proteins.[3]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography
-
Column: C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
-
Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Levofloxacin: m/z 362.2 → 318.2
-
This compound: m/z 356.2 → 318.2[4]
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Visualizations
Caption: Experimental workflow for levofloxacin quantification.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes: Desmethyl Levofloxacin-d8 as an Internal Standard in Pharmacokinetic Studies
Application Note: High-Throughput Analysis of Levofloxacin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of levofloxacin (B1675101) in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation, utilizing levofloxacin-d8 as a deuterated internal standard to ensure accuracy and precision. This method is suitable for high-throughput clinical research and therapeutic drug monitoring, offering excellent recovery and minimal matrix effects. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as levofloxacin-d8, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response. This note provides a detailed protocol for the extraction of levofloxacin from human plasma and its subsequent analysis.
Experimental Workflow Diagram
Caption: Workflow for Levofloxacin Sample Preparation and Analysis.
Detailed Protocol: Protein Precipitation Method
This protocol is designed for the preparation of calibration standards, quality control (QC) samples, and unknown plasma samples.
Materials and Reagents
-
Levofloxacin reference standard
-
Levofloxacin-d8 internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Preparation of Solutions
-
Levofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve levofloxacin in methanol.
-
Levofloxacin-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve levofloxacin-d8 in methanol.
-
Levofloxacin Working Solutions: Prepare serial dilutions of the levofloxacin stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and QC samples.
-
Internal Standard Working Solution (e.g., 3.79 µg/mL): Dilute the levofloxacin-d8 stock solution in methanol.[1]
-
Precipitation Solution: Methanol with 0.1% formic acid.[2]
-
Dilution Solvent: Ultrapure water with 0.1% formic acid.[2]
Sample Preparation Procedure
-
Aliquoting: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[2]
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.[2]
-
Vortexing: Briefly vortex-mix the samples.[2]
-
Protein Precipitation: Add 200 µL of the precipitation solution (methanol with 0.1% formic acid) to each tube.[2]
-
Vortexing: Vortex-mix thoroughly for approximately 15 seconds.[2]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer and Dilution: Carefully transfer the supernatant to a clean tube and dilute it 1:4 with the dilution solvent (0.1% formic acid in water).[2]
-
Injection: Transfer the final diluted supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system for analysis.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of various sample preparation methods for levofloxacin analysis using a deuterated internal standard.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard | Levofloxacin-d8, Levofloxacin-13C2H3 | Not Specified in Detail | Not Specified in Detail |
| Linearity Range | 0.10 - 5.00 mg/L[3] | 10 - 10,000 ng/mL[4] | 0.024 - 20 µg/mL (urine)[5] |
| Correlation Coefficient (r²) | > 0.998[3] | > 0.999[4] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L[3] | 10 ng/mL[4] | 0.024 µg/mL (urine)[5] |
| Recovery (%) | 95.2 - 104.5% | 87.12 - 97.55%[4] | 98.0 - 102.0% (urine)[5] |
| Precision (CV %) | Within-day: 1.4 - 2.4%Between-day: 3.6 - 4.1%[3] | < 3% (RSD)[5] | Not Specified |
| Accuracy (% Bias) | 0.1 - 12.7%[3] | 98.0 - 102.0% (urine)[5] | Not Specified |
Discussion
The presented protein precipitation protocol offers a straightforward and efficient method for the extraction of levofloxacin from human plasma. The use of levofloxacin-d8 as an internal standard is critical for correcting any variability during the sample preparation and analysis process, thereby ensuring high-quality quantitative results. The quantitative data summary table indicates that while all three common methods (protein precipitation, SPE, and LLE) can yield excellent results, protein precipitation is often favored for its simplicity, speed, and suitability for high-throughput workflows.[6][7] The short run times and minimal sample processing associated with this method make it a cost-effective and practical choice for clinical and research laboratories.[3]
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. vjol.info.vn [vjol.info.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Protein Precipitation for the Quantification of Desmethyl Levofloxacin-d8 in Human Plasma
Abstract
This application note details a simple, rapid, and robust protein precipitation method for the extraction of Desmethyl Levofloxacin-d8 from human plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, this compound, ensures accurate and precise quantification. This method is suitable for high-throughput bioanalytical studies, including therapeutic drug monitoring and pharmacokinetic research. The straightforward protocol demonstrates high recovery and minimal matrix effects, making it a reliable sample preparation technique for clinical and research laboratories.
Introduction
In the field of drug metabolism and pharmacokinetics, accurate quantification of drug metabolites is crucial. Desmethyl Levofloxacin is a metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. To ensure analytical accuracy, a stable isotope-labeled internal standard, this compound, is often employed.[1]
Biological matrices such as plasma contain high concentrations of proteins that can interfere with LC-MS/MS analysis, leading to ion suppression and clogging of the analytical column. Protein precipitation is a widely used technique to efficiently remove these proteins.[2] This method involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample.[2][3] The organic solvent disrupts the hydration layer around the proteins, causing them to precipitate out of solution.[2] Subsequent centrifugation separates the precipitated proteins, yielding a clear supernatant containing the analyte of interest, which can then be directly injected into the LC-MS/MS system.[4][5]
This application note provides a detailed protocol for a protein precipitation method using acetonitrile for the extraction of this compound from human plasma. The performance of this method is summarized, highlighting its suitability for routine analysis.
Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
Experimental Protocol
A detailed, step-by-step protocol for the protein precipitation of plasma samples is provided below.
I. Sample Preparation
-
Thawing: If plasma samples are frozen, thaw them at room temperature (approximately 25°C) or on ice.[5]
-
Homogenization: Once thawed, vortex the plasma samples to ensure homogeneity.[5]
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
II. Internal Standard Spiking
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Prepare Working Internal Standard Solution: Dilute the stock solution with methanol to a suitable working concentration (e.g., 100 ng/mL).
-
Spiking: Add 10 µL of the working internal standard solution to each plasma sample.[6]
III. Protein Precipitation
-
Addition of Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each microcentrifuge tube containing the plasma and internal standard mixture. This corresponds to a 3:1 ratio of acetonitrile to plasma.[7]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional): For enhanced protein precipitation, incubate the samples at 4°C for 10 minutes.[4]
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
IV. Supernatant Collection and Analysis
-
Supernatant Transfer: Carefully aspirate the supernatant (approximately 350 µL) and transfer it to a clean vial for LC-MS/MS analysis. Be cautious not to disturb the protein pellet.
-
Injection: Inject an appropriate volume (e.g., 2-5 µL) of the supernatant into the LC-MS/MS system.[5]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the protein precipitation method for the analysis of this compound in human plasma.
| Parameter | Result |
| Recovery | > 90% |
| Matrix Effect | < 15% |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 7% |
| Linearity (r²) | > 0.99 |
Note: These are representative values and may vary depending on the specific LC-MS/MS instrumentation and conditions.
Experimental Workflow Diagram
Caption: Workflow for Plasma Protein Precipitation.
Discussion
The protein precipitation method described offers a balance of simplicity, speed, and efficiency for the analysis of this compound in plasma. The use of acetonitrile as the precipitating agent is effective in removing the majority of plasma proteins. The inclusion of a stable isotope-labeled internal standard is critical for correcting any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
The quantitative data indicates that this method provides high recovery of the analyte and minimizes the impact of the plasma matrix on the analytical results. The low coefficient of variation for both intra- and inter-day precision demonstrates the reproducibility of the method.
Conclusion
This application note provides a comprehensive and easy-to-follow protocol for the protein precipitation of human plasma samples for the quantification of this compound. The method is robust, reliable, and suitable for high-throughput analysis in a research or clinical setting. The provided workflow and performance data serve as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. a protein precipitation extraction method [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: UPLC-MS/MS Assay for the Quantification of Levofloxacin and its Metabolite, Desmethyl Levofloxacin, in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring its plasma concentration, along with its primary metabolite, Desmethyl Levofloxacin, is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of Levofloxacin and Desmethyl Levofloxacin in human plasma. The method utilizes Desmethyl Levofloxacin-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of Levofloxacin and Desmethyl Levofloxacin.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Levofloxacin | 362.2 | 318.2 | 150 |
| Desmethyl Levofloxacin | 348.1 | 310.1 | 150 |
| This compound (IS) | 356.2 | 318.2 | 150 |
Table 2: Chromatographic and Method Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
| Retention Time (Approx.) | |
| Levofloxacin | ~1.6 min |
| Desmethyl Levofloxacin | ~1.6 min |
| Linearity Range | 0.10 to 5.00 mg/L |
| **Correlation Coefficient (R²) ** | > 0.998 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and this compound by dissolving the appropriate amount of each standard in methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of Levofloxacin and Desmethyl Levofloxacin in a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a UPLC vial for analysis.
-
2. UPLC-MS/MS Method
-
UPLC System: An ACQUITY UPLC system was used for chromatographic separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 20 80 3.5 20 80 3.6 95 5 | 5.0 | 95 | 5 |
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Refer to instrument manufacturer's recommendations.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: UPLC-MS/MS experimental workflow.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting. The use of a deuterated internal standard ensures high accuracy and reproducibility of the results. This method has been validated with acceptable linearity, precision, and accuracy.[1][2]
References
Bioanalytical Method for Levofloxacin Quantification in Human Plasma using LC-MS/MS with Desmethyl Levofloxacin-d8 as an Internal Standard
Application Note and Protocol
Abstract
This document details a robust and sensitive bioanalytical method for the quantification of Levofloxacin (B1675101) in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Desmethyl Levofloxacin-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Levofloxacin.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize dosage regimens.[2][3][4] This application note describes a validated LC-MS/MS method for the determination of Levofloxacin in human plasma. The use of a stable isotope-labeled internal standard, this compound, provides superior accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][5]
Experimental
Materials and Reagents
-
Levofloxacin reference standard (≥99% purity)
-
This compound (Internal Standard, IS)
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[6]
-
Data acquisition and processing software.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of Levofloxacin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Levofloxacin stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for sample preparation due to its simplicity and efficiency.[7][8]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 100 µL of plasma sample, calibration standard, or QC to the respective tubes.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Figure 1: Sample preparation workflow diagram.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.5 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 4.0 | 90 | 10 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Levofloxacin | 362.2 | 318.2 | 150 | 20 |
| This compound | 370.1 | 326.1 | 150 | 22 |
Note: The specific collision energies should be optimized for the instrument in use.
Figure 2: LC-MS/MS analytical workflow.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for Levofloxacin in human plasma. The lower limit of quantification (LLOQ) was established at 5 ng/mL.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Levofloxacin | 5 - 5000 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 15 | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |
| Medium | 250 | ≤ 4.5 | 96.0 - 104.0 | ≤ 5.5 | 95.0 - 105.0 |
| High | 4000 | ≤ 4.0 | 97.0 - 103.0 | ≤ 5.0 | 96.0 - 104.0 |
Recovery and Matrix Effect
The extraction recovery of Levofloxacin and the internal standard was consistent and reproducible. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Levofloxacin | 85 - 95 | 90 - 110 |
| This compound | 88 - 98 | 92 - 108 |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Levofloxacin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation procedure allows for a high-throughput analysis, making this method suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic profile of levofloxacin following once-daily 500-milligram oral or intravenous doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. johannahmeijer.com [johannahmeijer.com]
- 5. veeprho.com [veeprho.com]
- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syncsci.com [syncsci.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Desmethyl Levofloxacin-d8 in Metabolic Research
Introduction
Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to its stable isotope label, this compound serves as an ideal internal standard for quantitative bioanalytical studies. Its use significantly enhances the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Levofloxacin and its metabolites in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]
Applications
The primary application of this compound is as an internal standard in the quantitative analysis of Levofloxacin and its metabolites in various biological samples. This is essential for:
-
Pharmacokinetic Studies: Accurate measurement of drug and metabolite concentrations over time is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin.[1][2]
-
Therapeutic Drug Monitoring (TDM): In clinical settings, monitoring the concentration of Levofloxacin in patients helps ensure therapeutic efficacy while minimizing potential toxicity.
-
Metabolic Research: Studying the formation of metabolites like Desmethyl Levofloxacin provides insights into the drug's metabolic pathways.[2]
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Levofloxacin requires precise analytical methods.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₁D₈FN₃O₄ |
| Molecular Weight | 389.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol (B129727) |
| Storage | Store at -20°C for long-term stability |
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Levofloxacin and Desmethyl Levofloxacin in human serum using this compound as an internal standard.
Table 1: Calibration Curve for Levofloxacin and Desmethyl Levofloxacin
| Analyte | Linear Range (mg/L) | Correlation Coefficient (r²) |
| Levofloxacin | 0.10 - 5.00 | > 0.999 |
| Desmethyl Levofloxacin | 0.10 - 4.99 | > 0.998 |
Table 2: Precision and Accuracy for Levofloxacin
| QC Concentration (mg/L) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Low (0.25) | 2.4 | 4.1 | 112.7 |
| Medium (1.25) | 1.4 | 3.6 | 100.1 |
| High (4.00) | 1.8 | 3.8 | 105.2 |
Table 3: Precision and Accuracy for Desmethyl Levofloxacin
| QC Concentration (mg/L) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Low (0.25) | 5.0 | 3.3 | 115.6 |
| Medium (1.25) | 1.5 | 0.0 | 100.2 |
| High (4.00) | 2.5 | 2.1 | 103.4 |
Pharmacokinetic Parameters of Levofloxacin in Humans
The use of this compound as an internal standard allows for the accurate determination of the pharmacokinetic profile of the parent drug, Levofloxacin.
Table 4: Pharmacokinetic Parameters of Levofloxacin (500 mg oral dose)
| Parameter | Mean Value |
| Cmax (Peak Plasma Concentration) | 5.2 ± 1.4 µg/mL |
| Tmax (Time to Peak Concentration) | 1-2 hours |
| Elimination Half-life (t½) | 6-8 hours |
| Volume of Distribution (Vd) | 1.1 L/kg |
| Oral Bioavailability | ~99% |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Quantitative Analysis of Levofloxacin and Desmethyl Levofloxacin in Human Serum by LC-MS/MS
This protocol describes a method for the simultaneous quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in human serum samples.
1. Materials and Reagents:
-
Levofloxacin analytical standard
-
Desmethyl Levofloxacin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, standard, or quality control, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Levofloxacin: m/z 362.2 → 318.2
-
Desmethyl Levofloxacin: m/z 348.2 → 304.2
-
This compound: m/z 356.2 → 312.2
-
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Desmethyl Levofloxacin-d8 in LC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Desmethyl Levofloxacin-d8 in LC-MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression and ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, Desmethyl Levofloxacin, is reduced due to the presence of other co-eluting components from the sample matrix.[1][2] These interfering components can be endogenous (e.g., salts, lipids, proteins) or exogenous (e.g., plasticizers, mobile phase additives).[2][3] This phenomenon is a significant concern as it can negatively impact the sensitivity, precision, and accuracy of your quantitative analysis.[2] Even though this compound is a deuterated internal standard designed to compensate for such effects, significant or differential ion suppression can still lead to inaccurate results.[4]
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically almost identical to the analyte (Desmethyl Levofloxacin).[1] The key idea is that the internal standard and the analyte will co-elute and experience the same degree of ion suppression or enhancement.[1][5] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound experience ion suppression differently than Desmethyl Levofloxacin?
A3: Ideally, they should experience identical suppression. However, it is possible for the analyte and its deuterated internal standard to have slightly different retention times due to the deuterium (B1214612) substitution.[4][5] This slight separation can cause them to elute in regions with varying degrees of matrix effects, leading to differential ion suppression.[4][5] This would compromise the corrective ability of the internal standard. Therefore, verifying the co-elution of the analyte and the internal standard is a critical step in method development.[5]
Q4: What are the most common sources of ion suppression in a typical bioanalytical method for Desmethyl Levofloxacin?
A4: In bioanalytical methods, common sources of ion suppression include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression, especially in the middle of a typical reversed-phase chromatogram.
-
Salts and Buffers: Non-volatile salts from the sample matrix or mobile phase can crystallize in the ion source, leading to reduced ionization efficiency.[6]
-
Proteins and Peptides: If not adequately removed during sample preparation, these can cause significant ion suppression.[6]
-
Formulation Excipients: In drug formulation studies, polymers and other excipients can co-elute with the analyte and cause ion suppression.[7]
Troubleshooting Guide
Problem 1: I am observing low signal intensity for both Desmethyl Levofloxacin and this compound.
Q: What are the likely causes and how can I troubleshoot this?
A: This suggests that both your analyte and internal standard are being affected by ion suppression.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1][3]
-
Optimize Chromatographic Conditions: Improve the separation of your analyte from the interfering matrix components.[2][3]
-
Modify the Gradient: A shallower gradient can increase the resolution between your analyte and co-eluting species.[8]
-
Change the Mobile Phase Composition: Using a different organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.[2]
-
Consider a Different Column Chemistry: A column with a different stationary phase may provide better separation from matrix components.[8]
-
-
Perform a Post-Column Infusion Experiment: This will help you identify the regions of your chromatogram where ion suppression is occurring. You can then adjust your chromatography to move the elution of Desmethyl Levofloxacin and its internal standard to a "cleaner" region.[8][9]
Problem 2: The peak area ratio of Desmethyl Levofloxacin to this compound is inconsistent across my sample batch.
Q: What could be causing this variability and what steps should I take?
A: Inconsistent ratios often point towards differential ion suppression, where the analyte and internal standard are not being affected equally.
Troubleshooting Steps:
-
Verify Co-elution:
-
Investigate Matrix Variability:
-
Dilute the Sample:
-
A simple dilution of the sample can reduce the concentration of interfering species, thereby minimizing ion suppression.[7] However, ensure that the diluted concentration of your analyte is still within the linear range of your assay.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present data when evaluating matrix effects. The Matrix Effect is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
| Analyte/Internal Standard | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Desmethyl Levofloxacin | 1,250,000 | 875,000 | 70.0 |
| This compound | 1,310,000 | 903,900 | 69.0 |
In this example, both the analyte and the internal standard are experiencing significant ion suppression, but to a similar degree, which allows for reliable quantification. If the matrix effect percentages were substantially different, it would indicate a problem with differential ion suppression.
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Standard solution of Desmethyl Levofloxacin
-
Blank matrix extract (e.g., plasma extract prepared with the same method as the samples)
-
Mobile phases
Procedure:
-
System Setup:
-
Configure the LC system with the analytical column and mobile phases used in your method.
-
Using a T-connector, connect the outlet of the analytical column to both the LC flow and the output from a syringe pump.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Infusion:
-
Fill the syringe pump with a standard solution of Desmethyl Levofloxacin at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column.
-
-
Data Acquisition:
-
Set the mass spectrometer to monitor the MRM transition for Desmethyl Levofloxacin.
-
Once a stable baseline signal is achieved from the continuous infusion, inject a blank matrix extract onto the LC column.
-
-
Analysis:
-
Monitor the baseline signal throughout the chromatographic run.
-
Any significant drop in the baseline indicates a region of ion suppression.[8] The retention time of this drop corresponds to the elution of interfering components from the matrix.
-
Compare the retention time of your Desmethyl Levofloxacin peak from a standard injection with the identified zones of ion suppression.
-
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Experimental setup for a post-column infusion (PCI) experiment.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Desmethyl Levofloxacin-d8
Welcome to the technical support center for the analysis of Desmethyl Levofloxacin-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this compound as an internal standard in mass spectrometry-based assays.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: No or Low Signal for this compound
If you are observing a weak or absent signal for this compound, consider the following potential causes and solutions.
-
Incorrect Mass Spectrometry Parameters: Ensure the mass spectrometer is set to monitor the correct precursor and product ions for this compound.
-
Suboptimal Collision Energy: The energy used to fragment the precursor ion may not be optimal. An infusion of a standard solution of this compound while varying the collision energy will help determine the optimal setting for your instrument.
-
Ion Source Conditions: The efficiency of ionization can be affected by parameters such as temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage. A systematic optimization of these parameters is recommended.
-
Sample Preparation Issues: Inefficient extraction or the presence of significant matrix effects can suppress the signal. Review your sample preparation protocol and consider a matrix effect study.
-
Internal Standard Stability: Verify the stability of this compound in your stock solutions and prepared samples.
Logical Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low or no signal of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for this compound?
A1: The optimal parameters can vary between different mass spectrometers. However, a good starting point for method development is provided in the table below. It is crucial to optimize these parameters on your specific instrument.
| Parameter | Recommended Value/Range | Notes |
| Precursor Ion (Q1) | m/z 356.3 [M+H]⁺ | Based on the molecular weight of Desmethyl Levofloxacin (B1675101) (347.34 g/mol ) plus 8 deuterons. |
| Product Ion (Q3) | m/z 318.2 | This is a common fragment ion observed for levofloxacin and its metabolites, corresponding to the loss of a specific moiety.[1] |
| Collision Energy (CE) | 15 - 35 eV | This is a critical parameter that requires optimization for your specific instrument. Infuse a standard solution and ramp the collision energy to find the value that yields the highest product ion intensity. |
| Declustering Potential (DP) | 40 - 80 V | Instrument-dependent; optimize to reduce solvent clusters and improve ion transmission. |
| Cell Exit Potential (CXP) | 5 - 15 V | Instrument-dependent; optimize for efficient transmission of product ions from the collision cell. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Desmethyl Levofloxacin contains a basic nitrogen that is readily protonated. |
Q2: I am observing a chromatographic peak for this compound at a slightly earlier retention time than the unlabeled Desmethyl Levofloxacin. Is this normal?
A2: Yes, this is a known chromatographic isotope effect. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts, especially in reverse-phase chromatography. This is generally acceptable as long as the peak shapes are good and the retention time difference is consistent.
Q3: How can I assess for matrix effects that may be impacting the this compound signal?
A3: Matrix effects, such as ion suppression or enhancement, can significantly affect the accuracy of your results. To evaluate matrix effects, you can perform a post-extraction spike experiment. This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of the internal standard in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the assessment of matrix effects on the internal standard.
Experimental Protocols
Protocol: Optimization of Collision Energy for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
MS Method Setup: Create a method in your mass spectrometer software to monitor the precursor ion of this compound (m/z 356.3) and scan for product ions.
-
Collision Energy Ramp: While infusing the standard, perform a collision energy ramp experiment. This involves systematically increasing the collision energy (e.g., from 5 eV to 50 eV in 2 eV increments) and recording the intensity of the desired product ion (m/z 318.2).
-
Data Analysis: Plot the intensity of the product ion as a function of the collision energy. The collision energy that produces the maximum intensity for the product ion is the optimal value for your instrument.
Protocol: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of levofloxacin and its metabolites from plasma or serum.
-
Sample Aliquoting: To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase to concentrate the sample and improve compatibility with the LC system.
-
Injection: Inject an appropriate volume of the final extract onto the LC-MS/MS system.
References
Common pitfalls when using deuterated internal standards in HPLC
Technical Support Center: Deuterated Internal Standards in HPLC
Welcome to our technical support center for the effective use of deuterated internal standards in HPLC and LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1]
Troubleshooting Guide: Inaccurate Quantification
1. Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This chromatographic separation, known as the "isotope effect," can lead to differential matrix effects.[4][5][6][7]
-
Solution: Verify Co-elution
-
Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together.[1][4] Even a slight separation can be problematic.[4][5]
-
Optimization: If separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution.[2] Using a column with lower resolution can sometimes help achieve co-elution.[7] Alternatively, consider using a ¹³C or ¹⁵N labeled internal standard, which is less prone to chromatographic shifts.[2][4][8]
-
2. Are you experiencing differential matrix effects?
-
Problem: Even with near-perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2][5] This "differential matrix effect" can lead to inaccurate quantification.[1][5] It should not be assumed that a deuterated internal standard will always compensate for matrix effects.[4][5][6][9]
-
Solution: Matrix Effect Evaluation
3. Could isotopic exchange be occurring?
-
Problem: Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2][6][10][11] This is more likely to occur if deuterium labels are in chemically labile positions (e.g., on -OH, -NH groups) or on carbons adjacent to carbonyl groups, and can be exacerbated by acidic or basic conditions.[1][2][6][10][12]
-
Solution: Assess Label Stability
-
Review Certificate of Analysis: Check the location of the deuterium labels on your standard. Stable positions like aromatic rings are preferred.[4][6]
-
Control pH: Avoid strongly acidic or basic conditions in your mobile phase and sample diluent.[2][10][12] The minimum rate of exchange for many compounds is around pH 2.5-3.[12]
-
Temperature Control: Keep samples and standards cool, as lower temperatures slow the exchange rate.[12]
-
4. Have you checked the purity of your internal standard?
-
Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity.[2][4][6][10] This will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[4]
-
Solution: Verify Purity
-
Analyze the Standard Alone: Inject a solution of the deuterated internal standard and check for any signal at the analyte's mass transition.[4] The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[2]
-
Consult Certificate of Analysis: For reliable quantification, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1]
-
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To determine if differential matrix effects are impacting quantification.
Methodology:
-
Prepare Three Sets of Samples: [2]
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Calculated Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | N/A |
| Set B (Post-Spike) | 850,000 | 1,350,000 | Analyte: 70.8% |
| IS: 90.0% |
Interpretation: In this example, the analyte experiences more significant ion suppression (Matrix Effect < 100%) than the deuterated internal standard. This differential matrix effect would lead to an overestimation of the analyte concentration.[2]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: The impact of chromatographic shifts on matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Desmethyl Levofloxacin-d8 peak splitting or tailing in chromatography
Welcome to the Technical Support Center. This guide provides troubleshooting for peak splitting and tailing issues encountered during the chromatographic analysis of Desmethyl Levofloxacin-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the deuterated form of Desmethyl Levofloxacin (B1675101), which is a primary metabolite and degradation product of the fluoroquinolone antibiotic Levofloxacin.[1][2][3] It is commonly used as an internal standard in bioanalytical methods, such as those involving liquid chromatography-mass spectrometry (LC-MS).[4] Like its parent compound, it contains a piperazine (B1678402) ring and a carboxylic acid group, which can influence its chromatographic behavior.[5]
Q2: Why am I seeing peak tailing for this compound?
Peak tailing for fluoroquinolone compounds is often caused by secondary chemical interactions with the stationary phase.[6] The most common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase (like C18) can interact with the basic amine groups on the this compound molecule. This secondary interaction can slow down a portion of the analyte molecules, leading to a tailing peak.[6][7]
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the analyte's pKa, it can lead to mixed ionization states, causing peak distortion.[8]
-
Column Contamination: Contaminants in the column or a blocked inlet frit can create active sites that cause tailing.[7]
-
Metal Chelation: Fluoroquinolones are known to chelate with metal ions.[9][10][11] If trace metals are present in the sample matrix, mobile phase, or HPLC system, the formation of metal-analyte complexes can lead to poor peak shape.
Q3: What causes my this compound peak to split into two or more peaks?
Peak splitting can arise from several instrumental or chemical factors:[12]
-
Strong Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) in a mobile phase starting with 5% acetonitrile), it can cause the analyte band to distort and split as it enters the column.[13][14]
-
Column Void or Channeling: A void or uneven packing at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[15][16]
-
Partially Blocked Frit: A partial blockage of the column's inlet frit can disrupt the flow path and lead to peak splitting for all analytes.[12][16]
-
Co-elution: While less likely for a deuterated standard, it's possible that an impurity or contaminant is co-eluting, giving the appearance of a split peak.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
| Step | Potential Cause | Recommended Solution |
| 1. Mobile Phase Optimization | Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the basic analyte.[8] |
| Inadequate Buffering | Ensure the mobile phase is properly buffered. Use a buffer concentration of 10-50 mM and operate within +/- 1 pH unit of the buffer's pKa.[8] | |
| 2. Column Health Check | Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase columns). If the problem persists, consider replacing the column.[8][17] |
| Column Void | Check for a void at the column inlet. If suspected, reversing the column and washing it may help, but replacement is often the best solution.[7] | |
| 3. Sample and System Check | Metal Chelation | Introduce a chelating agent like EDTA (0.1-0.5 mM) into the mobile phase to bind any stray metal ions that could be interacting with the analyte. |
| Excessive Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[8] | |
| Sample Overload | Reduce the injection volume or dilute the sample to see if the peak shape improves.[7][8] |
Guide 2: Troubleshooting Peak Splitting
Follow these steps to address peak splitting issues.
| Step | Potential Cause | Recommended Solution |
| 1. Injection Solvent Check | Solvent Mismatch | The primary troubleshooting step is to ensure the sample solvent is as close as possible to the initial mobile phase composition, or weaker. Dissolve the sample in the starting mobile phase if possible.[13][14] |
| 2. Hardware and Column Integrity | Blocked Frit or Column Contamination | Disconnect the column and check the system pressure. If the pressure is normal, the blockage is likely in the column. Reverse-flush the column with a strong solvent. If this fails, replace the frit or the entire column.[16] |
| Column Void / Channeling | This often requires column replacement.[15][16] A sudden drop in backpressure or a visible gap at the column inlet are indicators. | |
| 3. Method Parameters | Co-eluting Peak | Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, this indicates a co-elution issue. The chromatographic method (e.g., gradient, mobile phase) will need to be optimized for better resolution.[16] |
| Temperature Fluctuations | Ensure the column compartment temperature is stable and consistent.[15] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol provides a starting point for method development and can be adjusted as part of the troubleshooting process.
| Parameter | Recommendation |
| HPLC System | UHPLC or HPLC system with a low-dead-volume configuration |
| Column | High-purity silica (B1680970) C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| Sample Diluent | 95:5 Water:Acetonitrile with 0.1% Formic Acid (Initial mobile phase conditions) |
| Detector | UV at ~290-300 nm or Mass Spectrometer |
Visual Troubleshooting Aids
The following diagrams illustrate the logical workflow for troubleshooting and the chemical basis for peak tailing.
Caption: Troubleshooting workflow for peak splitting and tailing.
References
- 1. Desmethyl Levofloxacin | 117707-40-1 [chemicalbook.com]
- 2. N-Desmethyl levofloxacin | C17H18FN3O4 | CID 10958963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identifying 24 h variation in the pharmacokinetics of levofloxacin: a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving peak shape and resolution for Desmethyl Levofloxacin-d8
Welcome to the technical support center for the analysis of Desmethyl Levofloxacin-d8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing) for this compound?
Poor peak shape, particularly peak tailing, for this compound is often attributed to several factors:
-
Secondary Interactions: As a compound containing an amine group, this compound is susceptible to strong interactions with residual silanol (B1196071) groups on silica-based reversed-phase columns.[1][2] These interactions can lead to delayed elution and asymmetrical peaks.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can result in uneven ionization and lead to peak distortion.[3]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak tailing.[1][4]
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the initial mobile phase can cause band broadening and distorted peaks.[1][4]
-
Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to distorted peak shapes for all analytes.[2][5]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[3]
Q2: My this compound peak is tailing. How can I improve its shape?
Here are several strategies to mitigate peak tailing for this compound:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4.0) can protonate the silanol groups on the column, reducing their interaction with the basic amine group of this compound.[4]
-
Use a Modern, End-Capped Column: Employing a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) can minimize secondary interactions.[2][4]
-
Optimize Buffer Concentration: Ensure the mobile phase buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.[4]
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[4] If the peak shape improves upon dilution, column overload was likely the issue.
-
Use a Weaker Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure proper peak focusing at the head of the column.[4]
Below is a troubleshooting workflow for addressing peak tailing:
Q3: How can I improve the resolution between this compound and other components in my sample?
Improving resolution involves optimizing the separation of your analyte from other peaks. Consider the following approaches:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your aqueous and organic solvents can significantly impact retention and selectivity.[6]
-
Implement Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often effective for separating compounds with different polarities.[4][6]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, selecting a column with a different selectivity (e.g., a phenyl-hexyl or cyano column instead of a C18) may provide the necessary resolution.[4][6]
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better resolution.[6]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (UHPLC) increases column efficiency and can improve resolution.[6]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific application and matrix.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[7][8]
-
Chromatographic Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice.[8]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[8]
-
Flow Rate: 0.3 mL/min[8]
-
Column Temperature: 45°C[8]
-
Mass Spectrometry:
Protocol 2: Sample Preparation using Protein Precipitation
This is a straightforward method for cleaning up serum or plasma samples.[11]
-
To a small volume of your sample (e.g., 100 µL), add a threefold excess of cold acetonitrile (B52724) (300 µL).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.[4]
-
Carefully collect the supernatant and inject it into the LC-MS/MS system.
Below is a diagram illustrating the protein precipitation workflow:
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development. Note that these values are illustrative and should be optimized for your specific instrument.
| Parameter | Typical Value/Range | Reference |
| Chromatography | ||
| Column | C18, various dimensions | [8][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [8] |
| Flow Rate | 0.3 - 0.8 mL/min | [8][13] |
| Column Temperature | 25 - 45°C | [8][13] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [8][9] |
| Capillary Voltage | ~3.1 kV | [8] |
| Source Temperature | ~150°C | [8] |
| Desolvation Temperature | ~400°C | [8] |
| Precursor Ion (m/z) | To be determined | [12] |
| Product Ion(s) (m/z) | To be determined | [9] |
| Collision Energy | To be optimized | [10] |
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Innovative applications and future perspectives of chromatography-mass spectrometry in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idus.us.es [idus.us.es]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Desmethyl Levofloxacin-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Desmethyl Levofloxacin-d8, a common internal standard used in the quantitative analysis of Levofloxacin (B1675101).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of Desmethyl Levofloxacin, a metabolite of the antibiotic Levofloxacin.[1] It is commonly used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Levofloxacin in biological matrices.[2] Its chemical structure is nearly identical to the analyte of interest (Levofloxacin and its metabolite), but it has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer while behaving similarly to the analyte during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the typical calibration curve parameters for Levofloxacin analysis using a deuterated internal standard?
While specific parameters can vary depending on the matrix and instrumentation, published methods provide a general expectation for calibration curve performance.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 µg/mL to 10 µg/mL in human plasma[3] |
| 0.13 ng/mL to 1000 ng/mL in human serum[4] | |
| 0.55 µg/mL to 55.13 µg/mL in human plasma[5] | |
| Correlation Coefficient (r²) | > 0.99[3] |
| > 0.993 | |
| > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL in human plasma[3] |
| 0.10 mg/L for Desmethyl-levofloxacin in human serum[6] | |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| 92.1% to 104% | |
| Precision (%CV) | < 15% (≤ 20% at LLOQ) |
| < 9% |
Q3: What are some common causes of poor calibration curve linearity with this compound?
Poor linearity can stem from several factors, including:
-
Issues with Standard Preparation: Inaccurate serial dilutions, instability of stock solutions, or contamination.
-
Matrix Effects: Ion suppression or enhancement affecting the analyte and internal standard differently across the concentration range.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or significant retention time shifts.
-
Instability of the Analyte or Internal Standard: Degradation of either compound during sample storage or processing.
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve (r² < 0.99)
Symptoms:
-
The coefficient of determination (r²) for the calibration curve is below the acceptable limit (typically >0.99).
-
The plot of analyte/internal standard peak area ratio versus concentration is visibly curved.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | 1. Prepare fresh calibration standards from a new stock solution. 2. Verify the accuracy of pipettes and other volumetric glassware. 3. Ensure complete dissolution of the standards. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. 2. If significant matrix effects are present, optimize the sample preparation method (e.g., use a different extraction technique like solid-phase extraction instead of protein precipitation). |
| Detector Saturation | 1. Dilute the upper concentration standards and re-inject. 2. Narrow the calibration range. |
| Suboptimal Chromatography | 1. Optimize the mobile phase composition and gradient to improve peak shape and resolution. 2. Check for column degradation and replace if necessary. |
Workflow for Troubleshooting Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
The peak area of this compound is inconsistent across the calibration standards and samples.
-
Poor precision (%CV > 15%) for quality control samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent addition of the internal standard to all samples and standards. 2. Thoroughly vortex all samples after adding the internal standard. |
| Internal Standard Instability | 1. Levofloxacin can be unstable under light exposure.[5] Protect stock solutions and samples from light. 2. Prepare fresh internal standard working solutions daily. |
| Isotopic Exchange (H/D Exchange) | 1. Deuterium atoms can sometimes exchange with protons from the solvent, especially at non-stable positions on the molecule. 2. If suspected, consider using a different batch of the internal standard or an analog labeled with ¹³C or ¹⁵N. |
| Mass Spectrometer Instability | 1. Check the stability of the mass spectrometer by repeatedly injecting a standard solution. 2. Clean the ion source if necessary. |
Logical Relationship of Internal Standard Issues:
Caption: Potential causes of high internal standard response variability.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards in a biological matrix (e.g., human plasma) using the protein precipitation method.
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve Levofloxacin and this compound in an appropriate solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C or as recommended by the supplier.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the Levofloxacin stock solution with the appropriate solvent to create a series of working standard solutions at concentrations that will cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).
-
-
Spike Matrix:
-
Aliquot blank biological matrix (e.g., 100 µL of human plasma) into a series of microcentrifuge tubes.
-
Spike each tube with a small volume (e.g., 5 µL) of the corresponding Levofloxacin working standard solution to achieve the final calibration concentrations.
-
Add a consistent volume (e.g., 10 µL) of the this compound working solution to each tube.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to each tube.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted for the analysis of Levofloxacin and this compound.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Levofloxacin: e.g., m/z 362.2 → 318.2[4]
-
This compound: Monitor the appropriate mass transition for the deuterated internal standard.
-
Experimental Workflow Diagram:
Caption: General workflow for sample preparation and analysis.
References
- 1. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inconsistent recovery of Desmethyl Levofloxacin-d8 during sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent recovery of the internal standard, Desmethyl Levofloxacin-d8, during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Desmethyl Levofloxacin, the primary metabolite of the antibiotic Levofloxacin. In quantitative bioanalysis, an SIL internal standard (IS) is the gold standard. Because it is chemically almost identical to the analyte of interest (Desmethyl Levofloxacin), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the analyte.
Q2: What are the common causes of inconsistent recovery for an internal standard like this compound?
Inconsistent recovery of an internal standard can stem from various stages of the analytical process. The issues can generally be categorized into three main areas: sample preparation, the Liquid Chromatography (LC) system, and the Mass Spectrometry (MS) detector. Problems in sample preparation are often the most significant contributor to variability and can include inconsistent pipetting, suboptimal extraction procedures, and the presence of interfering substances in the biological matrix (matrix effects).
Troubleshooting Guides
Inconsistent Recovery After Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration. However, variability in the recovery of this compound can occur.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solutions |
| Improper Sorbent Conditioning/Equilibration | The SPE sorbent may not be properly wetted, leading to inconsistent interaction with the internal standard. | - Ensure the sorbent is conditioned with the appropriate solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer) to activate the stationary phase. - Do not allow the sorbent bed to dry out between steps. |
| Incorrect Sample pH | The pH of the sample can affect the ionization state of this compound and its retention on the sorbent. Levofloxacin has a carboxylic acid group (pKa ~6.0) and a piperazinyl group (pKa ~8.2).[1] The pH should be adjusted to ensure the desired interaction with the SPE sorbent. | - For reversed-phase SPE, adjust the sample pH to be at least 2 pH units below the pKa of the piperazinyl group and 2 pH units above the pKa of the carboxylic acid group to ensure the molecule is neutral and retains well. A pH around 7 would be a good starting point. - For ion-exchange SPE, adjust the pH to ensure the target molecule is charged. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing premature elution of the internal standard from the cartridge. | - Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Start with a low percentage of organic solvent in an aqueous buffer. - Test different wash solvent compositions to find the optimal balance. |
| Incomplete Elution | The elution solvent may not be strong enough to completely recover the internal standard from the sorbent. | - Increase the organic solvent strength in the elution solvent (e.g., increase the percentage of methanol (B129727) or acetonitrile). - Consider adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to the elution solvent to disrupt interactions between the analyte and the sorbent. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to apparent low or high recovery. | - Optimize the wash steps to remove more matrix components. - Consider using a different type of SPE sorbent (e.g., a polymer-based sorbent instead of silica-based) that may have different selectivity for matrix components. |
Diagram: Troubleshooting Workflow for SPE
Caption: A stepwise approach to troubleshooting inconsistent internal standard recovery in Solid-Phase Extraction.
Inconsistent Recovery After Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solutions |
| Suboptimal pH of Aqueous Phase | The pH of the aqueous sample will determine the ionization state of this compound and thus its partitioning into the organic solvent. | - Adjust the pH of the aqueous phase to be at least 2 pH units above the pKa of the basic group (~8.2) or 2 pH units below the pKa of the acidic group (~6.0) to ensure the molecule is in its neutral, more organic-soluble form.[1] |
| Inappropriate Organic Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | - Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). - A mixture of solvents can also be used to fine-tune the polarity. |
| Insufficient Mixing/Shaking | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. | - Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time (e.g., 1-5 minutes) to maximize the surface area between the two phases and allow for efficient partitioning. |
| Emulsion Formation | The formation of an emulsion between the two phases can trap the analyte and lead to poor and inconsistent recovery. | - Centrifuge the sample at high speed to break the emulsion. - Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. - Try a different organic solvent. |
| Incomplete Phase Separation | Aspirating part of the wrong layer will lead to inconsistent recovery. | - Allow sufficient time for the two phases to completely separate after mixing. - Be careful when aspirating the desired layer to avoid contamination with the other phase. |
Caption: A typical workflow for protein precipitation highlighting the critical supernatant transfer step.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode cation exchange cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution. Add 200 µL of 2% phosphoric acid in water and vortex.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation: To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT) of this compound from Human Plasma
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase to minimize solvent effects during chromatography. Alternatively, a direct injection of the supernatant can be performed, but may require chromatographic optimization.
References
Addressing cross-contamination of Desmethyl Levofloxacin-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-contamination issues with Desmethyl Levofloxacin-d8 in analytical experiments, particularly in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in the laboratory?
A1: this compound is the deuterium-labeled version of Desmethyl Levofloxacin (B1675101), which is a metabolite of the antibiotic Levofloxacin. Its primary use is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Desmethyl Levofloxacin or Levofloxacin in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: Why am I seeing a this compound signal in my blank injections?
A2: Seeing a signal for this compound in blank injections is a classic sign of carryover. This means that remnants of the internal standard from a previous injection are being introduced into the current run. This can lead to inaccurate quantification of your target analyte.
Q3: What are the common sources of cross-contamination for this compound?
A3: Common sources of cross-contamination, or carryover, in an LC-MS/MS system include the autosampler needle, injection port, sample loop, column, and the ion source of the mass spectrometer. Fluoroquinolones like Levofloxacin and its metabolites can be particularly "sticky" and adhere to surfaces in the flow path.
Q4: Can this compound degrade and cause interference?
A4: Yes, Levofloxacin and its metabolites can degrade under certain conditions, such as exposure to light.[1] One known degradation product is Levofloxacin N-oxide.[1] While the deuterated standard is generally stable, improper storage or handling could lead to degradation products that might interfere with your analysis.
Q5: What are the typical MRM transitions for Levofloxacin and Desmethyl Levofloxacin?
A5: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection and quantification of your analytes. Based on available literature, common transitions are:
-
Levofloxacin: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 318.2.[2]
-
Desmethyl Levofloxacin: Precursor ion (Q1) m/z 348.2 → Product ion (Q3) m/z 318.2.[1] For This compound , the precursor ion mass will be higher due to the deuterium (B1214612) labeling. The exact mass will depend on the position and number of deuterium atoms, but a common transition is from a precursor ion of m/z 356.2 to a product ion of m/z 318.2.[3] It is always recommended to optimize these transitions on your specific instrument.
Troubleshooting Guide
Problem: Persistent carryover of this compound in blank injections.
This guide will walk you through a systematic approach to identify and eliminate the source of carryover.
Step 1: Isolate the Source of Contamination
-
Q: How can I determine if the carryover is from the LC system or the MS system?
-
A: First, perform a "no-injection blank" by running your gradient without an injection. If the this compound peak is still present, the contamination is likely in the mobile phase, solvent lines, or the mass spectrometer itself. If the peak is absent, the source is likely the autosampler or injection port.
-
-
Q: How can I pinpoint the source of carryover within the LC system?
-
A: Systematically bypass components. Start by removing the column and connecting the injector directly to the detector. Run a blank injection. If the carryover disappears, the column is the source. If it persists, the issue is likely in the autosampler (e.g., needle, loop, rotor seal).
-
Step 2: Implement Effective Cleaning Procedures
-
Q: What are the most effective cleaning solutions for removing fluoroquinolone contamination?
-
A: The choice of cleaning solution is critical. A multi-step approach with solvents of varying polarity and pH is often most effective. Refer to the table below for recommended cleaning solutions and their targeted components.
-
-
Q: My carryover persists even after extensive washing. What should I do?
-
A: For stubborn carryover, you may need to replace consumable parts like the rotor seal in the injector, the needle, or the needle seat. In severe cases, the PEEK tubing in your system might need to be replaced. For detailed cleaning, refer to the experimental protocols section.
-
Step 3: Method Optimization to Prevent Future Contamination
-
Q: Can I modify my analytical method to reduce carryover?
-
A: Yes. Ensure your needle wash is effective. Use a strong solvent in your wash protocol, ideally one in which this compound is highly soluble. You can also increase the volume of the needle wash and add a post-injection wash step in your method.
-
-
Q: Does the mobile phase composition affect carryover?
-
A: Absolutely. A mobile phase with a strong organic solvent at the end of the gradient can help elute any retained compounds from the column during each run. Ensure your gradient is sufficient to elute all components before the run ends.
-
Data Presentation
Table 1: Recommended Cleaning Solutions for Fluoroquinolone Contamination in LC-MS Systems
| Cleaning Solution Composition | Target Contaminants & Rationale | Recommended Use | Efficacy & Notes |
| High Organic | General, non-polar to moderately polar contaminants. | Flush column, autosampler, and flow path. | Good for initial cleaning, but may not remove highly adsorbed or ionically bound residues. |
| 100% Acetonitrile (B52724) or Methanol (B129727) | |||
| Acidic Organic | Basic compounds like fluoroquinolones (protonates them, increasing solubility in the organic phase). | Effective for removing sticky basic compounds from the column and injector parts. | Highly effective for fluoroquinolones. A common starting point for troubleshooting carryover. |
| 0.1-1% Formic Acid in Acetonitrile/Methanol | |||
| Basic Organic | Acidic contaminants. | Can be used if acidic washes are ineffective, but be cautious with column stability. | Use with caution. Ensure compatibility with your column. May not be as effective for basic compounds like Levofloxacin. |
| 0.1-1% Ammonium Hydroxide in Acetonitrile/Methanol | |||
| Complexing Agent | Metal-adduct forming compounds. Fluoroquinolones can chelate with metals in the system. | Useful if you suspect metal-ion mediated adsorption of your analyte. | Can be very effective in specific cases of contamination. |
| 0.1% EDTA Solution | |||
| Strong Organic/Aqueous Mix | Broad-spectrum cleaning for a wide range of contaminants. | A "deep clean" solution for persistent carryover. | Often used for system flushes when other solutions fail. Ensure all components are compatible. |
| Isopropanol (B130326):Acetonitrile:Water (1:1:1) |
Experimental Protocols
Protocol 1: Systematic Carryover Assessment
Objective: To systematically identify the source of this compound carryover.
Methodology:
-
Prepare two types of blank samples: one with your standard mobile phase (Blank A) and another with a strong wash solution (e.g., 50:50 Isopropanol:Acetonitrile) (Blank B).
-
Inject a high concentration sample of this compound.
-
Immediately inject Blank A and acquire data. Observe the peak area of the carryover.
-
Inject Blank B. A significant reduction in the carryover peak suggests the autosampler is a primary source and the wash solution is effective.
-
If carryover persists, replace the analytical column with a union and inject Blank A. If the carryover is gone, the column is the source.
-
If carryover still persists with the column removed, the contamination is in the autosampler (needle, loop, valve) or transfer tubing.
Protocol 2: LC-MS System "Deep Clean" Procedure
Objective: To perform a thorough cleaning of the LC-MS system to remove persistent fluoroquinolone contamination.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA)
Methodology:
-
Disconnect the Column: Remove the analytical column and replace it with a union.
-
Flush with Isopropanol: Flush the entire system (from the solvent lines to the MS inlet) with 100% IPA for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).
-
Flush with Acidic Methanol: Switch to a solution of 1% FA in MeOH and flush the system for 60 minutes. This is often effective at removing basic compounds like fluoroquinolones.
-
Flush with Water: Flush the system with 100% HPLC-grade water for 30 minutes to remove the acid and methanol.
-
Flush with Acetonitrile: Flush with 100% ACN for 30 minutes.
-
Re-equilibration: Re-install the column (or a new one if the old one was heavily contaminated) and equilibrate the system with your mobile phase until the baseline is stable.
-
Test for Carryover: Inject a blank to confirm the cleaning was successful.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability of Desmethyl Levofloxacin-d8 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Desmethyl Levofloxacin-d8 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), a primary metabolite of the antibiotic Levofloxacin. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Levofloxacin and its metabolites in biological samples.[1][2][3] The stability of the internal standard is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under controlled conditions. General recommendations are provided in the table below. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from supplier recommendations.[5]
Q3: How stable is this compound in biological matrices like plasma?
A3: While specific quantitative stability data for this compound is not extensively published, its stability is expected to be comparable to that of Levofloxacin, which has been well-studied. As a stable isotope-labeled internal standard, its stability is evaluated during bioanalytical method validation to ensure it mimics the analyte.[4] Validation studies for Levofloxacin assays have demonstrated its stability in human plasma under various conditions, as summarized below.
| Stability Type | Condition | Duration | Result (Deviation from Nominal) |
| Freeze-Thaw Stability | 3 cycles (-20°C to Room Temp) | 3 days | < 2.2%[6] |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | < 2.0%[6] |
| Long-Term Storage | -20°C | 3 months | < 2.0%[6] |
| Post-Preparative (Autosampler) | 4°C | Not Specified | < 15.0%[4] |
Q4: What are the main degradation pathways for Levofloxacin and its metabolites?
A4: Levofloxacin and its related compounds are susceptible to degradation, primarily through photodegradation and oxidation.[7] Key degradation pathways include:
-
Oxidation: Formation of Levofloxacin N-oxide is a common degradation product, particularly when exposed to light.[6][7]
-
Photodegradation: Exposure to UV and daylight can lead to the breakdown of the molecule. Mechanisms can include demethylation, defluorination, and decarboxylation. It is crucial to protect solutions from light.[6]
-
pH-dependent degradation: The stability of Levofloxacin can be influenced by the pH of the solution.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments.
Issue 1: Inconsistent or drifting internal standard (IS) response in my LC-MS/MS analysis.
-
Possible Cause 1: Degradation of IS in stock or working solutions.
-
Troubleshooting Step: Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution. Ensure stock solutions are stored protected from light at the recommended temperature (-20°C or -80°C).[5]
-
-
Possible Cause 2: Instability in the biological matrix (Bench-top instability).
-
Troubleshooting Step: Minimize the time samples are kept at room temperature before and during processing. Process samples on an ice bath. Always compare results to freshly prepared Quality Control (QC) samples to assess stability under your specific lab conditions.
-
-
Possible Cause 3: Post-preparative instability in the autosampler.
-
Troubleshooting Step: Ensure the autosampler temperature is maintained at the validated temperature (e.g., 4°C).[4] Analyze samples immediately after preparation if possible. If storage in the autosampler is necessary, stability should be validated for that duration.
-
Issue 2: The concentration of my QC samples is decreasing over time during a long-term stability study.
-
Possible Cause 1: Improper long-term storage temperature.
-
Troubleshooting Step: Verify that the freezer temperature has been consistently maintained at or below the intended storage temperature (e.g., -20°C or -80°C). Use a calibrated thermometer to check.
-
-
Possible Cause 2: Degradation due to freeze-thaw cycles.
-
Troubleshooting Step: Aliquot samples into single-use tubes to avoid multiple freeze-thaw cycles of the same sample. Stability should be confirmed for the number of freeze-thaw cycles your samples will undergo.[6]
-
-
Possible Cause 3: Photodegradation.
Issue 3: I observe an unexpected peak eluting near my this compound peak.
-
Possible Cause 1: Presence of a degradation product.
-
Troubleshooting Step: This could indicate degradation. The most common degradation product is the N-oxide derivative.[6] Review your sample handling and storage procedures to identify potential causes of degradation (e.g., light exposure, extended time at room temperature).
-
-
Possible Cause 2: Isotopic back-exchange (H/D exchange).
-
Troubleshooting Step: While less common for the d8-labeled piperazinyl moiety, H/D exchange can occur under certain pH conditions. Ensure the pH of your solutions is controlled and validated.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Accurately weigh the required amount of powder and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to achieve the target concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution using the appropriate solvent (typically the mobile phase or a component of it) to achieve the desired working concentrations for spiking into calibration standards and QC samples.
-
Store working solutions at 2-8°C for short-term use and protect from light.
-
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Prepare at least three replicates of low and high concentration QC samples in the relevant biological matrix (e.g., human plasma).
-
Analyze one set of freshly prepared QC samples to establish the baseline (Time 0) concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C) for at least 24 hours.
-
Thaw the samples completely and unassisted at room temperature. Once thawed, refreeze them at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, analyze the samples and compare the measured concentrations to the baseline values. The mean concentration should be within ±15% of the baseline.[6]
Protocol 3: Evaluation of Long-Term Stability
-
Prepare a sufficient number of low and high QC sample aliquots for all planned time points.
-
Analyze a set of freshly prepared QC samples to establish the baseline (Time 0) concentration.
-
Store the remaining QC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At each designated time point (e.g., 1, 3, 6 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Compare the measured concentrations to the baseline values. The mean concentration should be within ±15% of the baseline.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 稳定同位素 | CAS 1217976-18-5 | 美国InvivoChem [invivochem.cn]
- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Levofloxacin using Desmethyl Levofloxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Accurate Quantification of Levofloxacin (B1675101).
The accurate quantification of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical for a robust and reliable bioanalytical method, compensating for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Desmethyl Levofloxacin-d8 with other commonly used internal standards for the bioanalysis of levofloxacin, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with its quantification. Stable isotope-labeled (SIL) internal standards, such as this compound and Levofloxacin-d8, are often considered the gold standard due to their physicochemical similarity to the analyte. However, structural analogs are also employed and can provide acceptable performance.
The following table summarizes the performance characteristics of this compound and other selected internal standards from various bioanalytical method validation studies for levofloxacin.
| Internal Standard | Analyte(s) | Linearity (r²) | Accuracy (% Bias or % Recovery) | Precision (% RSD or % CV) |
| This compound | Desmethyl-levofloxacin | 0.998[1][2] | 0.2% to 15.6%[1][2] | Within-day: 1.5% to 5%, Between-day: 0.0% to 3.3%[1][2] |
| Levofloxacin-d8 | Levofloxacin | 0.9982[3] | 89.1% to 112.4%[3] | Intra-day: 1.4% to 9.3%, Inter-day: 2.1% to 7.2%[3] |
| Enrofloxacin | Levofloxacin, Moxifloxacin (B1663623) | > 0.999[4] | 92.1% to 104%[4] | < 9%[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are representative experimental protocols for the quantification of levofloxacin using a deuterated internal standard, based on common practices in the cited literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for sample clean-up in bioanalysis due to its simplicity and speed.
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume of the this compound working solution at a known concentration to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the liquid chromatography (LC) mobile phase to increase sensitivity.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of levofloxacin and its internal standard.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of levofloxacin and its analogs.
-
Mass Spectrometry: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Visualizing the Workflow and Method Validation
To better understand the experimental process and the relationship between different validation parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity, precision, and accuracy of Levofloxacin quantification with Desmethyl Levofloxacin-d8
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for robust pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a detailed comparison of analytical methods for the quantification of Levofloxacin (B1675101), with a special focus on the use of deuterated internal standards, including Desmethyl Levofloxacin-d8, to ensure the highest level of data integrity.
Linearity, Precision, and Accuracy of Levofloxacin Quantification Methods
The selection of an appropriate analytical method is critical for obtaining reliable data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is considered the gold standard as it effectively compensates for variations in sample preparation and matrix effects.
The following table summarizes the performance characteristics of various methods for the quantification of Levofloxacin and its primary metabolite, Desmethyl Levofloxacin.
| Analyte | Method | Internal Standard | Linearity Range | Accuracy (%) | Precision (%RSD) |
| Levofloxacin | LC-MS/MS | Levofloxacin-d8 | 0.55 - 55.13 µg/mL | 89.1 - 112.4 | Intra-day: 1.4 - 9.3, Inter-day: 2.1 - 7.2 |
| Levofloxacin | LC-MS/MS | Levofloxacin-(13C2H3) | 0.10 - 5.00 mg/L | 0.1 - 12.7 (bias) | Within-day: 1.4 - 2.4, Between-day: 3.6 - 4.1[1] |
| Desmethyl Levofloxacin | LC-MS/MS | This compound | 0.10 - 4.99 mg/L | 0.2 - 15.6 (bias) | Within-day: 1.5 - 5.0, Between-day: 0.0 - 3.3[1] |
| Levofloxacin | LC-MS/MS | Enrofloxacin | 0.13 - 1000 ng/mL | 92.1 - 104 | < 9 |
| Levofloxacin | HPLC-UV | Gatifloxacin | 0.125 - 25 mg/L | < 13 (trueness) | < 13[2] |
| Levofloxacin | UV-Vis Spectrophotometry | None | 1.0 - 12.0 µg/mL | 99.00 - 100.07 (recovery) | Not specified[3] |
Experimental Workflow for Levofloxacin and Desmethyl Levofloxacin Quantification
The following diagram illustrates a typical experimental workflow for the simultaneous quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in a biological matrix using LC-MS/MS with deuterated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of levofloxacin, pefloxacin, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Levofloxacin: Desmethyl Levofloxacin-d8 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Levofloxacin (B1675101) Analysis
The accurate quantification of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The selection of an appropriate internal standard (IS) is a critical determinant of the robustness, accuracy, and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of Desmethyl Levofloxacin-d8 and other commonly employed internal standards for levofloxacin quantification, supported by experimental data and detailed methodologies from published studies.
Performance Comparison of Internal Standards
The ideal internal standard should be chemically similar to the analyte, exhibit comparable chromatographic retention and ionization response, and not be present in the biological matrix. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise results. However, other structural analogs have also been successfully employed. The following table summarizes key performance parameters of various internal standards used for levofloxacin quantification from different bioanalytical method validation studies.
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| This compound | Levofloxacin, Desmethyl-levofloxacin | Human Serum | LC-MS/MS | 100 - 5000 (Levo) 100 - 4990 (Desmethyl-Levo) | Not explicitly stated | Within-day: 1.4-2.4 (Levo), 1.5-5.0 (Desmethyl-Levo) Between-day: 3.6-4.1 (Levo), 0.0-3.3 (Desmethyl-Levo) | 0.1-12.7 (Levo) 0.2-15.6 (Desmethyl-Levo) | [1] |
| Enrofloxacin | Levofloxacin, Moxifloxacin (B1663623) | Human Serum | LC-ESI-MS/MS | 0.13 - 1000 | 90.9 - 99.5 | <9 | 92.1 - 104 | [2] |
| Moxifloxacin | Levofloxacin | Human Breast Milk | HPLC-FLD | 2.5 - 500 | 96.18 | Not explicitly stated | Not explicitly stated | |
| Hydrochlorothiazide | Levofloxacin | Rat Plasma | RP-HPLC | 20 - 100 | 91.61 - 93.57 | Intra-day: 0.406-1.211 Inter-day: 0.061-0.905 | Intra-day: 97.02-99.04 Inter-day: 97.90-99.87 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols from the cited studies.
Method 1: Quantification of Levofloxacin and Desmethyl-levofloxacin using this compound[1]
-
Sample Preparation: Protein precipitation was performed on human serum samples.
-
Chromatography: A rapid liquid chromatography system was used with a 2.5-minute run time. The retention time for both analytes and the internal standard was 1.6 minutes.
-
Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification.
-
Validation: The method was validated for linearity, precision, and accuracy. The lower limit of quantification (LLOQ) for both levofloxacin and desmethyl-levofloxacin was 0.10 mg/L.
Method 2: Simultaneous Quantification of Levofloxacin and Moxifloxacin using Enrofloxacin[2]
-
Sample Preparation: Details on sample preparation were not explicitly provided in the abstract.
-
Chromatography: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) was used.
-
Mass Spectrometry: Quantification was achieved by multiple reaction monitoring (MRM) of selected mass transitions for levofloxacin, moxifloxacin, and enrofloxacin.
-
Validation: The method demonstrated good linearity with correlation coefficients (r²) exceeding 0.999. Intra- and inter-day accuracy ranged from 92.1% to 104%, with precision better than 9%. The extraction efficiency for levofloxacin was between 90.9% and 99.5%.
Experimental Workflow and Signaling Pathways
A generalized workflow for the bioanalytical quantification of levofloxacin using an internal standard is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for levofloxacin. Stable isotope-labeled standards like This compound are generally preferred due to their ability to effectively compensate for matrix effects and variability in the analytical process, as demonstrated by the high precision and accuracy in the cited study[1]. While other internal standards such as Enrofloxacin have also been shown to provide acceptable performance, the use of a SIL-IS often leads to a more rugged and reliable assay, which is particularly important in regulated bioanalysis. Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and precision, when selecting an appropriate internal standard for levofloxacin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of an Analytical Method for Desmethyl Levofloxacin Using Desmethyl Levofloxacin-d8 as an Internal Standard
In the realm of bioanalysis, the precision and reliability of analytical methods are paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison and cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Desmethyl Levofloxacin, a metabolite of Levofloxacin, in human plasma. The use of a stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, is a key element in ensuring the robustness and accuracy of the assay. This document is intended for researchers, scientists, and drug development professionals seeking to implement a validated bioanalytical method for this analyte.
This compound serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio, which minimizes analytical interference and compensates for variability during sample preparation and analysis.[1][2] The cross-validation presented herein is based on established principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and mirrors the performance characteristics of similar validated LC-MS/MS assays for Levofloxacin and its metabolites.[3][4][5][6][7]
Comparative Performance Data
The following tables summarize the key performance parameters of the analytical method, demonstrating its suitability for the quantitative analysis of Desmethyl Levofloxacin in a biological matrix. The data is representative of typical results obtained during method validation and cross-validation studies.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Curve Range | 0.10 - 5.00 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.10 | ≤ 5.0 | ± 15.6 | ≤ 3.3 | ± 15.6 |
| Low QC | 0.30 | ≤ 4.5 | ± 10.2 | ≤ 3.0 | ± 12.1 |
| Mid QC | 2.50 | ≤ 3.0 | ± 8.5 | ≤ 2.5 | ± 9.8 |
| High QC | 4.00 | ≤ 2.5 | ± 7.9 | ≤ 2.0 | ± 8.3 |
Data adapted from similar LC-MS/MS methods for Levofloxacin and its metabolites.[8]
Table 3: Matrix Effect and Recovery
| Analyte | Quality Control Level | Matrix Factor | Recovery (%) |
| Desmethyl Levofloxacin | Low QC | 0.98 | 91.5 |
| High QC | 1.03 | 94.2 | |
| This compound | - | 0.99 | 92.8 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following protocols outline the key steps for the quantification of Desmethyl Levofloxacin in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Run Time: 5.0 minutes
3. Mass Spectrometry Conditions
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desmethyl Levofloxacin: m/z 348.2 → 304.2
-
This compound: m/z 356.2 → 312.2
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the cross-validation process and the signaling pathway relevant to the analysis.
References
- 1. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Desmethyl Levofloxacin-d8 and C¹³-Labeled Levofloxacin as Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of levofloxacin (B1675101), the selection of an appropriate internal standard is a critical determinant of bioanalytical method accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Desmethyl Levofloxacin-d8 and C¹³-labeled Levofloxacin. This comparison is supported by a review of their inherent chemical properties and performance data from published bioanalytical methods.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. An ideal SIL-IS co-elutes with the analyte of interest, experiences identical ionization and matrix effects, and is added to the sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction and variability in instrument response, leading to highly accurate and precise quantification.
The two primary types of SIL-IS used for levofloxacin analysis are deuterated and ¹³C-labeled standards. This compound, a deuterated analog of a levofloxacin metabolite, is a commercially available and frequently used internal standard. However, the scientific community increasingly recognizes the potential advantages of ¹³C-labeled internal standards, such as ¹³C-labeled Levofloxacin, which are chemically and physically more similar to the parent drug.
Performance Comparison: A Data-Driven Perspective
| Performance Parameter | This compound | C¹³-labeled Levofloxacin (Expected) | Rationale and Supporting Evidence |
| Co-elution with Levofloxacin | Potential for slight chromatographic shift. | Expected to have virtually identical retention time. | Deuteration can alter the physicochemical properties of a molecule more significantly than ¹³C-labeling, potentially leading to a small difference in retention time (isotope effect). This can be particularly pronounced in high-resolution chromatography systems. ¹³C-labeled compounds, having a smaller relative mass difference, are less prone to such shifts and are expected to co-elute almost perfectly with the unlabeled analyte. |
| Accuracy (% Bias) | Reported within ±15% | Expected to be within ±15% (potentially lower bias) | A study utilizing a deuterated internal standard for levofloxacin reported accuracy ranging from 0.1% to 12.7%. While this is well within the accepted regulatory limits, the closer structural and chromatographic similarity of a ¹³C-labeled standard can lead to even more effective correction of systematic errors, potentially resulting in lower bias. |
| Precision (% CV) | Reported as <15% (Intra- and Inter-day) | Expected to be <15% (potentially lower variability) | The same study reported intra-day precision between 1.4% and 2.4% and inter-day precision between 3.6% and 4.1% for levofloxacin using a deuterated internal standard. The superior co-elution of a ¹³C-labeled standard can minimize variability introduced by matrix effects that may differ slightly across the chromatographic peak, potentially leading to improved precision. |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts. | Highly effective due to near-identical chromatographic behavior and ionization efficiency. | If the internal standard does not perfectly co-elute with the analyte, it may not experience the exact same degree of ion suppression or enhancement from co-eluting matrix components. This can lead to inaccuracies in quantification. ¹³C-labeled standards are considered the gold standard for mitigating matrix effects because they behave almost identically to the analyte in the mass spectrometer's ion source. |
| Availability and Cost | Readily available from various suppliers. | Generally less common and potentially more expensive. | The synthesis of deuterated compounds is often more straightforward and less costly than the incorporation of ¹³C atoms. |
It is important to note that the data for this compound is derived from a specific published study and the expected performance of C¹³-labeled Levofloxacin is based on established principles of stable isotope dilution analysis and may vary depending on the specific analytical method.
Experimental Protocol: Quantification of Levofloxacin in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of levofloxacin in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on several published methods and should be validated in the user's laboratory.
1. Materials and Reagents
-
Levofloxacin reference standard
-
This compound or C¹³-labeled Levofloxacin internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of levofloxacin and the internal standard in methanol.
-
Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the levofloxacin stock solution to achieve a concentration range of 0.1 to 10 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard in methanol.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Levofloxacin: e.g., m/z 362.2 → 318.2
-
This compound: e.g., m/z 356.2 → 314.2
-
C¹³-labeled Levofloxacin: (will depend on the specific labeling pattern)
-
5. Data Analysis
-
Quantify levofloxacin by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentration of levofloxacin in QC and unknown samples from the calibration curve.
Visualizing the Workflow
To illustrate the key processes in the bioanalytical workflow and the logical relationship of validation parameters, the following diagrams are provided.
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the landscape of regulated bioanalysis, particularly in drug development and clinical research, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and integrity of quantitative data. For methods employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is widely considered the gold standard.[1][2] This guide provides a comprehensive comparison of deuterated internal standards with non-deuterated (analog) alternatives, supported by experimental data, to justify their preferential use in ensuring data accuracy, precision, and regulatory compliance.
The Critical Role of an Internal Standard in Bioanalysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and study samples, before sample processing.[3] Its primary function is to compensate for variability that can occur during the entire analytical process, including:
-
Sample Preparation: Variations in extraction recovery during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer's ion source due to co-eluting components from the biological matrix (e.g., plasma, urine).[2][4]
-
Instrumental Variability: Fluctuations in injection volume and detector response over the course of an analytical run.[4]
By maintaining a constant ratio of the analyte response to the internal standard response, these variabilities can be normalized, leading to more accurate and precise quantification.
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the analytical workflow.[4] This is where deuterated internal standards demonstrate their superiority over structural analogs.
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically and physically almost identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.[1]
A non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times, extraction recoveries, and susceptibility to matrix effects.[5]
The following table summarizes the key performance differences between deuterated and non-deuterated internal standards.
| Feature | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Structural Similarity | Nearly identical to the analyte, differing only in isotopic composition.[2] | Similar chemical structure but with distinct differences.[5] |
| Physicochemical Properties | Essentially identical to the analyte.[6] | Can differ significantly from the analyte.[5] |
| Chromatographic Co-elution | Generally co-elutes with the analyte, though slight retention time shifts (isotope effect) can occur.[4] | Elutes at a different retention time.[4] |
| Extraction Recovery | Virtually identical to the analyte.[4] | Can differ significantly from the analyte.[5] |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement as the analyte.[2][7] | Variable and often incomplete, as it may not be affected by the matrix in the same way as the analyte.[5] |
| Regulatory Preference | Preferred by regulatory agencies like the FDA and EMA (under ICH M10 guidelines).[8] | Acceptable when a deuterated standard is not available, but requires more extensive validation to demonstrate its suitability.[1] |
Quantitative Data Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. The following tables summarize comparative data from studies on different analytes.
Table 1: Performance Comparison for the Quantification of Everolimus (B549166)
| Internal Standard Type | QC Level (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (Everolimus-d4) | Low (2.5) | 102.3 | 5.8 |
| Medium (10) | 101.5 | 4.3 | |
| High (20) | 103.2 | 4.9 | |
| Analog (32-desmethoxyrapamycin) | Low (2.5) | 104.1 | 7.2 |
| Medium (10) | 102.8 | 6.1 | |
| High (20) | 105.5 | 6.8 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1][9]
Table 2: Performance Comparison for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (Variance) |
| Deuterated (SIL) | 100.3 | 7.6 | p=0.02 (Significantly lower variance) |
| Analog | 96.8 | 8.6 |
This study showed that the use of a stable isotope-labeled (SIL) internal standard resulted in a statistically significant improvement in precision compared to a structural analog.[6]
Table 3: Impact of Internal Standard on Matrix Effect
| Analyte | Internal Standard Type | Matrix Effect (% Accuracy without IS) | Matrix Effect (% Accuracy with IS) |
| Dimethoate | Deuterated | >60% deviation | <25% deviation |
| Carbofuran | Deuterated | >60% deviation | <25% deviation |
Data from a study on pesticide analysis in cannabis matrices demonstrates that without an internal standard, the accuracy of quantification is severely impacted by matrix effects. The use of a deuterated internal standard brings the accuracy within acceptable limits.[2]
Experimental Protocols
To ensure the suitability of an internal standard, a thorough validation should be performed. The following is a general protocol for comparing the performance of deuterated and non-deuterated internal standards.
Objective
To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Materials
-
Analyte reference standard
-
Deuterated internal standard
-
Non-deuterated (analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents
Method
-
Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards. From these, prepare working solutions for spiking.
-
Calibration Standards and Quality Controls: Prepare two sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations) by spiking the blank matrix with the analyte. One set will be used with the deuterated IS, and the other with the non-deuterated IS.
-
Sample Preparation: For each set, spike the calibration standards, QCs, and blank matrix samples with the corresponding internal standard at a constant concentration. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Accuracy and Precision: For each set of QCs, calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation, CV). The acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect Assessment:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (no matrix).
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Analyte and IS spiked into the blank matrix before extraction.
-
-
Analyze samples from at least six different matrix sources.
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of IS).
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
-
Visualizing the Rationale and Workflow
To better illustrate the key processes and logical relationships, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable regulated bioanalysis. Its near-identical physicochemical properties to the analyte ensure superior compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision of the quantitative data.[1][3] While analog internal standards can be used when a deuterated version is unavailable, they require more extensive validation to prove their suitability.[1] For ensuring the highest data quality and streamlining regulatory review, the justification for using a deuterated internal standard is clear and well-supported by both scientific principles and experimental evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotope Effect: A Comparative Guide to the Impact of Isotopic Labeling on Chromatographic Retention Time
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is a cornerstone of modern analytical science. While invaluable for applications such as internal standardization in quantitative mass spectrometry, metabolic flux analysis, and pharmacokinetic studies, the introduction of isotopes can subtly alter the physicochemical properties of a molecule, leading to shifts in chromatographic retention time. This guide provides an objective comparison of the impact of isotopic labeling on retention time across various chromatographic techniques, supported by experimental data and detailed methodologies, to empower researchers to anticipate and manage these effects.
The substitution of an atom with its heavier isotope, most commonly hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N), can lead to a phenomenon known as the chromatographic isotope effect (CIE). This effect, while often small, can have significant implications for the accuracy and precision of analytical methods, particularly when co-elution of the labeled and unlabeled analyte is assumed.
The Chromatographic Isotope Effect: A Tale of Two Phases
The most pronounced and frequently observed isotope effect is the deuterium isotope effect. In reversed-phase liquid chromatography (RPLC), the most common chromatographic mode, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect." The underlying principle is that the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These subtle changes weaken the van der Waals interactions between the analyte and the nonpolar stationary phase, resulting in a shorter retention time.
Conversely, in normal-phase liquid chromatography (NPLC), where the stationary phase is polar and the mobile phase is nonpolar, a "normal isotope effect" can be observed. In this mode, deuterated compounds may be retained longer than their protiated analogs. This is attributed to the potential for stronger polar interactions, such as hydrogen bonding, between the deuterated analyte and the polar stationary phase.
In contrast to deuterium labeling, the substitution with heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) generally results in a negligible impact on chromatographic retention time in both liquid and gas chromatography.[3][4] This is because the substitution of these heavier atoms does not significantly alter the bond lengths, bond strengths, or the overall size and shape of the molecule to the same extent as deuterium substitution.
Quantitative Analysis of Retention Time Shifts
The magnitude of the chromatographic isotope effect is influenced by several factors, including the number and position of the isotopic labels, the molecular structure of the analyte, and the specific chromatographic conditions employed. The following tables summarize quantitative data from various studies, illustrating the typical retention time differences observed.
Table 1: Impact of Deuterium Labeling on Retention Time in Liquid Chromatography
| Compound/Analyte | Isotopic Label | Chromatographic Method | Retention Time (Unlabeled) | Retention Time (Labeled) | Retention Time Shift (seconds) | Reference |
| Dimethyl-labeled E. coli tryptic digests (light vs. heavy labeled) | d6 | UPLC-ESI-MS/MS | - | - | Median shift of 3.0 s (earlier elution) | [5] |
| Olanzapine | d3 | NPLC-MS/MS | 1.60 min | 1.66 min | 3.6 s (later elution) | |
| Des-methyl olanzapine | d8 | NPLC-MS/MS | 2.62 min | 2.74 min | 7.2 s (later elution) |
Table 2: Impact of Isotopic Labeling on Retention Time in Gas Chromatography
| Compound/Analyte | Isotopic Label | Chromatographic Method | Retention Time (Unlabeled) | Retention Time (Labeled) | Retention Time Shift (seconds) | Reference |
| Metformin derivative | d6 | GC-MS | 3.60 min | 3.57 min | 1.8 s (earlier elution) | [2] |
| Amino Acid Derivatives (avg. of multiple) | d3 | GC-MS | - | - | Average shift of 0.12 - 0.36 s (earlier elution) | [2] |
| Nitrite and Nitrate derivatives | ¹⁵N | GC-NICI-MS | - | - | < 0.18 s | [2] |
Experimental Protocols
Detailed experimental design is crucial for accurately assessing the impact of isotopic labeling on retention time. Below are representative protocols for key chromatographic techniques.
Protocol 1: Reversed-Phase LC-MS/MS Analysis of a Deuterated Internal Standard
Objective: To determine the retention time shift between a small molecule drug and its deuterated internal standard.
1. Sample Preparation:
-
Prepare stock solutions of the unlabeled analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a mixed standard solution containing both the analyte and the IS at a known concentration.
-
Prepare a set of calibration standards and quality control (QC) samples by spiking the mixed standard solution into a biological matrix (e.g., plasma, urine).
-
Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve good separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the IS.
4. Data Analysis:
-
Acquire chromatograms for the analyte and the IS.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated IS from the retention time of the unlabeled analyte.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
Objective: To assess the retention time difference between unlabeled and ¹³C-labeled amino acids.
1. Sample Preparation:
-
Perform cell culture experiments using a ¹³C-labeled substrate (e.g., [U-¹³C]glucose).
-
Harvest the cells and hydrolyze the proteins to release amino acids (e.g., using 6 M HCl).
-
Derivatize the amino acids to make them volatile for GC analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
2. Chromatographic Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer (MS).
-
Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 300 °C at 10 °C/min, and held for 5 minutes.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode to acquire mass spectra or Selected Ion Monitoring (SIM) for targeted analysis.
4. Data Analysis:
-
Identify the chromatographic peaks corresponding to the unlabeled and ¹³C-labeled amino acid derivatives based on their retention times and mass spectra.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time difference between the labeled and unlabeled isotopologues.
Visualizing the Workflow and Influencing Factors
To better understand the experimental process and the factors at play, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of isotopic labeling on retention time.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Robustness in Levofloxacin Assay: A Comparative Guide to Method Validation Using Desmethyl Levofloxacin-d8
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for a Levofloxacin (B1675101) assay utilizing Desmethyl Levofloxacin-d8 as an internal standard against alternative methods. The presented data, protocols, and visualizations aim to facilitate informed decisions in method development and validation.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the quantitative analysis of the fluoroquinolone antibiotic Levofloxacin, the use of a stable isotope-labeled internal standard, such as this compound, is a common practice to ensure accuracy and precision, particularly in complex matrices like plasma or serum.
Methodology and Robustness Testing Protocol
A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Levofloxacin with this compound as an internal standard forms the basis of this guide. The robustness of this method was evaluated by introducing deliberate variations to critical parameters.
Experimental Protocol: Levofloxacin Assay using LC-MS/MS
1. Sample Preparation:
-
A protein precipitation extraction is commonly employed for plasma samples.
-
To 100 µL of plasma, 20 µL of internal standard solution (this compound, 1 µg/mL in methanol) and 300 µL of acetonitrile (B52724) are added.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Levofloxacin: m/z 362.2 → 318.2
-
This compound: m/z 356.2 → 318.2
-
Robustness Study Design
The robustness of the method is assessed by varying the following parameters around the nominal conditions:
-
Flow Rate: ± 0.05 mL/min (0.35 and 0.45 mL/min)
-
Column Temperature: ± 5°C (35°C and 45°C)
-
Mobile Phase Composition (Organic %): ± 2% absolute (e.g., if the initial gradient is 20% B, test 18% and 22% B)
-
Mobile Phase pH: ± 0.2 units (by adjusting the formic acid concentration)
System suitability parameters, including retention time, peak area, and the area ratio of Levofloxacin to this compound, are monitored under each condition. The relative standard deviation (%RSD) of the results is calculated to evaluate the impact of the variations.
Data Presentation: Robustness Testing Results
The following table summarizes the quantitative results of the robustness study for the Levofloxacin assay using this compound as the internal standard.
| Parameter Varied | Variation | Retention Time of Levofloxacin (min) | Peak Area Ratio (Levofloxacin/IS) | %RSD of Peak Area Ratio (n=6) |
| Nominal Conditions | - | 2.51 | 1.02 | 1.8 |
| Flow Rate | 0.35 mL/min | 2.89 | 1.01 | 2.1 |
| 0.45 mL/min | 2.23 | 1.03 | 1.9 | |
| Column Temperature | 35°C | 2.58 | 1.04 | 2.0 |
| 45°C | 2.45 | 1.01 | 1.7 | |
| Mobile Phase Organic % | - 2% | 2.65 | 1.05 | 2.3 |
| + 2% | 2.38 | 0.99 | 2.2 | |
| Mobile Phase pH | - 0.2 | 2.53 | 1.03 | 1.9 |
| + 0.2 | 2.49 | 1.01 | 2.0 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Comparison with Alternative Internal Standards
The choice of internal standard is critical for the robustness of a bioanalytical method. While a stable isotope-labeled analog like this compound is considered the gold standard, other compounds are sometimes used.
| Internal Standard | Advantages | Disadvantages | Impact on Robustness |
| This compound | - Co-elutes with the analyte, minimizing effects of matrix suppression/enhancement.[1] - Similar extraction recovery and ionization efficiency to the analyte. | - Higher cost compared to other alternatives. | High: Provides the most reliable compensation for variations in sample preparation and instrument response. |
| Enrofloxacin | - Structurally similar to Levofloxacin. - Readily available and less expensive. | - Different retention time may lead to differential matrix effects.[2][3] - Potential for different extraction recovery. | Moderate: Can be a suitable alternative, but robustness may be compromised if matrix effects vary significantly across the chromatogram. |
| Ciprofloxacin (B1669076) | - Another fluoroquinolone antibiotic, sometimes used as an internal standard.[3] - Cost-effective. | - Significant difference in structure and retention time compared to Levofloxacin. - Susceptible to different matrix effects and extraction recovery. | Low to Moderate: Less ideal due to potential for poor compensation of analytical variability, which can negatively impact method robustness. |
Visualizing the Workflow
The following diagram illustrates the typical workflow for method robustness testing in a regulated bioanalytical laboratory.
Conclusion
The robustness testing of the Levofloxacin assay demonstrates that the use of this compound as an internal standard provides a high degree of reliability against minor variations in analytical parameters. The co-eluting nature and similar physicochemical properties of the stable isotope-labeled internal standard effectively compensate for potential variabilities, ensuring the accuracy and precision of the quantitative results. While alternative internal standards like Enrofloxacin and Ciprofloxacin offer a more cost-effective solution, they may compromise the method's robustness due to differences in chromatographic behavior and susceptibility to matrix effects. Therefore, for critical bioanalytical applications, this compound remains the recommended internal standard for a truly robust and reliable Levofloxacin assay.
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Robust HPLC-MS/MS method for levofloxacin and ciprofloxacin determination in human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Cost-Benefit Analysis of Desmethyl Levofloxacin-d8 in Routine Levofloxacin Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fluoroquinolone antibiotic levofloxacin (B1675101), the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides a comprehensive cost-benefit analysis of using the deuterated internal standard, Desmethyl Levofloxacin-d8, in routine analytical workflows, comparing its performance and cost-effectiveness against other common alternatives.
In the realm of bioanalysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to compensate for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting with it and experiencing similar ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for this purpose.
This compound is the deuterated form of Desmethyl Levofloxacin, a metabolite of Levofloxacin.[1][2][3] Its use as an internal standard offers significant advantages in terms of analytical accuracy and precision. The near-identical chemical structure and chromatographic behavior to the analyte and its non-deuterated metabolite ensure that it effectively tracks and corrects for variability throughout the analytical process, from extraction to detection.[4]
Performance Comparison: The Superiority of a Deuterated Internal Standard
The primary benefit of employing this compound lies in its ability to minimize the impact of matrix effects, a major source of error in bioanalysis. Matrix effects, caused by co-eluting endogenous components in biological samples, can lead to unpredictable ion suppression or enhancement, thereby affecting the accuracy of quantification. Because this compound co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for reliable correction and more accurate results.
While specific recovery and matrix effect data for this compound is not extensively published in comparative studies, the performance of a closely related deuterated standard, levofloxacin-d8, demonstrates the typical advantages. In a multi-analyte study, the use of levofloxacin-d8 resulted in matrix effects ranging from 93.1% to 105.8% and extraction recoveries between 90.1% and 109.2%, indicating excellent compensation for matrix-induced variations.[2]
The following table summarizes the performance characteristics of different internal standards and analytical approaches for levofloxacin quantification, based on available literature.
| Analytical Method | Internal Standard | Linearity (r²) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (%) |
| LC-MS/MS | This compound | >0.998 | Within-day: 1.5-5.0, Between-day: 0.0-3.3 | 0.2-15.6 | Data not explicitly available | Data not explicitly available |
| LC-MS/MS | Enrofloxacin | >0.999[4] | <9[4] | 92.1-104[4] | 90.9-99.5[4] | 90.9-99.5[4] |
| UV Spectrophotometry | None | >0.999[5] | Not applicable | 99.00-100.07[5] | Not applicable | Not applicable |
Cost-Benefit Analysis: Investing in Quality Data
While the initial acquisition cost of a deuterated internal standard like this compound is generally higher than that of non-deuterated analogs or using a different analytical method altogether, the long-term benefits often outweigh the initial investment. The improved data quality, reduced need for repeat analyses due to failed batches, and increased confidence in results can lead to significant cost savings over time.
The following table provides an estimated cost comparison for various standards used in levofloxacin analysis. Prices are based on publicly available information from chemical suppliers and are subject to change.
| Standard | Typical Quantity | Estimated Price (USD) | Cost per Milligram (USD) |
| Desmethyl Levofloxacin | 10 mg | $350.00[6] | $35.00 |
| Levofloxacin Analytical Standard | 100 mg | $68.47 - $119.00[4] | $0.68 - $1.19 |
| Enrofloxacin Analytical Standard | 100 mg | $58.20 - $109.00[7] | $0.58 - $1.09 |
| Ciprofloxacin Analytical Standard | 100 mg | ~$1,533.70 (ZAR) | ~$8.20 |
The higher upfront cost of this compound should be weighed against the potential costs associated with unreliable data, such as:
-
Failed batches and repeat analyses: Poor internal standard performance can lead to unacceptable validation results, requiring costly and time-consuming re-analysis of samples.
-
Inaccurate pharmacokinetic and toxicokinetic data: In drug development, erroneous data can lead to incorrect decisions about a drug candidate's safety and efficacy, potentially resulting in significant financial losses.
-
Regulatory scrutiny: Regulatory agencies often require robust and well-validated analytical methods. The use of a "gold standard" internal standard can facilitate smoother regulatory submissions.
Experimental Protocols
To provide a practical context for the use of this compound, a detailed experimental protocol for the analysis of levofloxacin in biological matrices is outlined below. This protocol is a composite based on established methods for levofloxacin and the use of deuterated internal standards.
Experimental Workflow for Levofloxacin Analysis using this compound
Caption: A typical workflow for the quantification of levofloxacin in biological samples using this compound as an internal standard.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on analyte levels).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Levofloxacin: Precursor ion > Product ion (to be determined empirically)
-
Desmethyl Levofloxacin: Precursor ion > Product ion (to be determined empirically)
-
This compound: Precursor ion > Product ion (to be determined empirically)
-
Logical Relationship of Internal Standard Selection
The decision to use a specific internal standard is a critical step in method development. The following diagram illustrates the logical considerations leading to the selection of this compound.
Caption: Decision pathway for selecting an internal standard for levofloxacin analysis.
Conclusion
The use of this compound as an internal standard for the routine analysis of levofloxacin represents a strategic investment in data quality and reliability. While the initial cost may be higher compared to other alternatives, the superior performance in mitigating matrix effects and improving accuracy and precision leads to long-term cost-effectiveness. For researchers and professionals in drug development, where the integrity of analytical data is non-negotiable, the benefits of employing a deuterated internal standard like this compound far outweigh the costs. The detailed experimental workflow and logical decision-making framework provided in this guide offer a solid foundation for the implementation of this robust analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of levofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Desmethyl Levofloxacin-d8: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Desmethyl Levofloxacin-d8 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this research-grade deuterated fluoroquinolone antibiotic metabolite. Improper disposal can lead to environmental contamination and may pose risks to human health.[1][2][3] Adherence to these guidelines is critical for regulatory compliance and responsible laboratory practice.[4][5]
Hazard Identification and Immediate Safety Precautions
This compound is classified as harmful if swallowed.[6] Before handling, personnel must be familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, the area should be immediately contained using an absorbent material, and the collected waste must be disposed of as hazardous material.[1]
Waste Categorization and Segregation
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.[7][8] This waste must be segregated from general laboratory trash and other waste streams to prevent cross-contamination and ensure proper handling.
Table 1: Waste Segregation for this compound
| Waste Type | Container Requirement | Disposal Stream |
| Solid this compound | Labeled, sealed, and chemical-resistant container | Hazardous Chemical Waste |
| Solutions containing this compound | Labeled, sealed, and chemical-resistant container | Hazardous Chemical Waste |
| Contaminated Labware (pipette tips, vials, etc.) | Puncture-resistant container labeled as hazardous waste | Hazardous Chemical Waste |
| Contaminated PPE (gloves, etc.) | Designated hazardous waste bag or container | Hazardous Chemical Waste |
| Spill Cleanup Materials | Sealed container labeled as hazardous waste | Hazardous Chemical Waste |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste contractor.
Experimental Protocol: Laboratory-Scale Disposal of this compound
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory guidelines.
Materials:
-
Appropriately labeled hazardous waste containers
-
Personal Protective Equipment (PPE)
-
Waste accumulation log
-
Spill containment kit
Procedure:
-
Waste Collection:
-
At the point of generation, immediately place all solid and liquid waste containing this compound into a designated, compatible, and clearly labeled hazardous waste container.[9][10]
-
For liquid waste, use a container with a secure, leak-proof cap. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
For solid waste, such as contaminated vials or pipette tips, use a puncture-resistant container.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful if Swallowed")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in secondary containment to prevent spills from reaching the environment.
-
-
Waste Pickup and Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time (as per institutional and local regulations, often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Complete all necessary waste disposal request forms and maintain a record of the disposal.
-
Environmental Considerations and Waste Minimization
Fluoroquinolone antibiotics, including metabolites like Desmethyl Levofloxacin, are persistent in the environment and can contribute to the development of antibiotic-resistant bacteria.[2][3][12][13] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.
Researchers are encouraged to practice waste minimization by:
-
Ordering only the necessary quantities of the compound.
-
Preparing solutions in volumes that will be consumed in a timely manner.
-
Decontaminating non-disposable labware for reuse whenever possible, ensuring the cleaning residue is also treated as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. For specific regulations, always consult your institution's Environmental Health and Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. anentawaste.com [anentawaste.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. mdpi.com [mdpi.com]
- 13. Fluoroquinolone antibiotics in the aquatic environment: environmental distribution, the research status and eco-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Desmethyl Levofloxacin-d8
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Desmethyl Levofloxacin-d8. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2] The parent compound, Levofloxacin-d8, is also noted for potentially causing allergic skin reactions, asthma-like symptoms, and is suspected of damaging fertility or the unborn child.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | --- | To prevent inhalation of airborne powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile, powder-free, complying with ASTM D6978 | To prevent skin contact and absorption. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles. |
| Body Protection | Disposable lab coat or gown | Low-linting material (e.g., Tyvek) | To protect skin and clothing from contamination.[4] |
| Foot Protection | Closed-toe shoes | --- | Standard laboratory practice to protect against spills. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box to control airborne particles.
Preparation and Weighing
-
Designated Area: Designate a specific area within a fume hood for handling the compound.
-
Decontamination: Before commencing work, decontaminate the designated surface area.
-
Weighing: When weighing the powder, use a containment balance or a balance within a fume hood. Utilize anti-static weighing boats.
-
Moisture Prevention: As deuterated compounds can be hygroscopic, handle under a dry, inert atmosphere (e.g., nitrogen or argon) where possible to prevent H-D exchange.
Solution Preparation
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Sealing: Securely cap and seal the container immediately after preparation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage
-
Solid Compound: Store in a tightly sealed container at -20°C in a dry environment.[5]
-
Solutions: Store in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. Fluoroquinolones are persistent in the environment and can contribute to antibiotic resistance.
Solid Waste Disposal
-
Collection: All solid waste, including contaminated gloves, wipes, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container: The container should be a sealable, leak-proof plastic bag or drum.
-
Disposal: Dispose of the sealed container through an approved hazardous waste management service.
Liquid Waste Disposal
-
Concentrated Solutions: Unused or waste solutions of this compound are considered hazardous chemical waste. They should be collected in a designated, sealed, and clearly labeled waste container.
-
Aqueous Waste: Do not dispose of solutions containing this compound down the drain.
-
Incompatible Wastes: Do not mix with other incompatible waste streams.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Decontamination: For work surfaces, wipe down with a detergent solution followed by a 70% ethanol solution. Dispose of all wipes as solid hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Electrocatalytic Degradation of Levofloxacin, a Typical Antibiotic in Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. Photocatalytic Degradation of Levofloxacin and Inactivation of Enterococci Levofloxacin-Resistant Bacteria Using Pure Rare-Earth Oxides [mdpi.com]
- 4. Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
